molecular formula C10H6BrN3O3 B8692247 2-(4-Bromophenoxy)-5-nitropyrimidine

2-(4-Bromophenoxy)-5-nitropyrimidine

Cat. No.: B8692247
M. Wt: 296.08 g/mol
InChI Key: UHMAHOZCAURGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-5-nitropyrimidine is a useful research compound. Its molecular formula is C10H6BrN3O3 and its molecular weight is 296.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08 g/mol

IUPAC Name

2-(4-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

UHMAHOZCAURGMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

2-(4-Bromophenoxy)-5-nitropyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine

Executive Summary & Compound Identity

This compound is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] It serves as a bifunctional "linchpin" scaffold, offering two distinct chemical handles—a nitro group and an aryl bromide—positioned around a central pyrimidine core. This structure allows for sequential, orthogonal functionalization, making it highly valuable in medicinal chemistry library generation.

Property Data
IUPAC Name This compound
CAS Number 1308490-11-0
Molecular Formula C₁₀H₆BrN₃O₃
Molecular Weight 296.08 g/mol
SMILES C1=CN=C(N=C1[O-])Oc2ccc(cc2)Br
Appearance Pale yellow to off-white solid (Typical of nitro-pyrimidines)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2][3]

Chemical Structure & Molecular Properties[1][4][5][6][7][8]

The molecule features a 5-nitropyrimidine core linked to a 4-bromophenyl ring via an ether oxygen at the 2-position.[1]

  • Pyrimidine Core (Electron-Deficient): The 1,3-diazine ring is highly electron-deficient due to the two nitrogen atoms and the strong electron-withdrawing nitro group (

    
    ) at position 5.[1] This makes the ring resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack at positions 2, 4, and 6 (though position 2 is already substituted in this product).
    
  • Ether Linkage (

    
    ):  The ether bond is formed via nucleophilic aromatic substitution (
    
    
    
    ).[1] It is generally stable under standard acidic and basic conditions but can be cleaved under forcing Lewis acid conditions (e.g.,
    
    
    ), though the electron-poor pyrimidine ring stabilizes the ether against oxidative cleavage.
  • Orthogonal Handles:

    • Nitro Group (

      
      ):  A precursor to an amino group (
      
      
      
      ).[1] Reduction yields an aniline-like 5-aminopyrimidine, a "privileged structure" in kinase inhibitor design (e.g., mimicking the ATP adenine ring).
    • Bromo Group (

      
      ):  A handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse aryl or heteroaryl tails.[1]
      
Computed Physicochemical Properties
  • LogP (Predicted): ~2.5 – 3.2 (Lipophilic, suitable for membrane permeability).[1]

  • Topological Polar Surface Area (TPSA): ~71 Ų (favorable for oral bioavailability).[1]

  • H-Bond Acceptors: 5 (N, O).[1][4][5]

  • H-Bond Donors: 0.

Synthesis & Manufacturing Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1] The starting material, 2-chloro-5-nitropyrimidine , possesses a labile chloride at the C2 position, activated by the electron-withdrawing nitro group and ring nitrogens.[1]
Reaction Mechanism

The reaction proceeds via an Addition-Elimination mechanism.[1] The phenoxide nucleophile attacks the C2 carbon, forming a resonance-stabilized Meisenheimer complex (anionic intermediate). Re-aromatization expels the chloride ion to yield the ether product.[1]

Synthesis SM1 2-Chloro-5-nitropyrimidine (Electrophile) Complex Meisenheimer Complex SM1->Complex Addition SM2 4-Bromophenol (Nucleophile) SM2->Complex Addition Reagents Base: K2CO3 or Cs2CO3 Solvent: DMF or ACN Temp: 60-80°C Product 2-(4-Bromophenoxy)- 5-nitropyrimidine Complex->Product Elimination (-Cl⁻)

Figure 1: S_NAr Synthesis Pathway.[1] The electron-poor pyrimidine ring facilitates the displacement of chloride by the phenoxide.[1]

Standard Laboratory Protocol
  • Preparation: In a round-bottom flask, dissolve 4-bromophenol (1.05 equiv) in anhydrous Acetonitrile (ACN) or DMF .

  • Deprotonation: Add Potassium Carbonate (

    
    )  (2.0 equiv).[1] Stir at room temperature for 15–30 minutes to generate the phenoxide in situ.[1]
    
  • Addition: Add 2-chloro-5-nitropyrimidine (1.0 equiv) portion-wise. Note: Exothermic reaction possible.[1]

  • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into ice-water (precipitate usually forms).[1]

    • Filter the solid or extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or column chromatography (SiO2, Hexane/EtOAc gradient).[1]

Reactivity Profile & Diversification

This compound is a "divergent intermediate."[1] The order of operations is critical:

  • Suzuki Coupling First: The nitro group is generally stable to standard Suzuki conditions (

    
    , 
    
    
    
    ).[1] Coupling at the bromine allows installation of the "tail" region of a drug molecule.[1]
  • Nitro Reduction Second: Reducing the nitro group to an amine (

    
     or 
    
    
    
    ) creates a nucleophilic aniline, which can then be acylated or sulfonylated.[1] Caution: Reducing the nitro group first can lead to poisoning of the Pd catalyst by the free amine in subsequent coupling steps, or require protecting groups.

Reactivity cluster_PathA Path A: C-C Bond Formation (Suzuki) cluster_PathB Path B: Nitro Reduction Core 2-(4-Bromophenoxy)- 5-nitropyrimidine TargetA Biaryl Ether Product (Nitro intact) Core->TargetA Ar-B(OH)2, Pd(0) Base, Heat TargetB 5-Amino-2-(4-bromophenoxy) pyrimidine Core->TargetB Fe/NH4Cl or H2/Pd-C (Reduces NO2 to NH2) Final Drug Candidate Final Drug Candidate TargetA->Final Drug Candidate Nitro Reduction & Acylation TargetB->Final Drug Candidate Buchwald Coupling (Challenging)

Figure 2: Divergent Synthesis Strategy. Path A is generally preferred to avoid catalyst poisoning by the free amine.[1]

Experimental Characterization Data

When verifying the synthesized product, look for these key spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrimidine Protons: A distinct singlet (or very tight doublet) integrating to 2H around δ 9.2 – 9.5 ppm .[1] The extreme downfield shift is due to the nitro group and the ring nitrogens.[1]

    • Aromatic Protons: Two doublets (AA'BB' system) for the 4-bromophenoxy ring.[1]

      • ~δ 7.6 ppm (2H, d, J=8.8 Hz, protons ortho to Br).

      • ~δ 7.2 ppm (2H, d, J=8.8 Hz, protons ortho to ether O).

  • MS (ESI):

    • Positive Mode:

      
       peak at 296/298  (1:1 isotopic ratio due to Bromine).[1]
      
    • Fragmentation: Loss of the bromophenoxy group or loss of

      
       (M-46).[1]
      

Safety & Handling

  • Hazards:

    • Nitroaromatics: Potentially explosive if heated under confinement; often toxic/mutagenic.[1] Handle in a fume hood.

    • Organobromides: Irritating to eyes and skin.[1]

  • Storage: Store at 2–8°C (Refrigerate). Keep dry.[1] The ether linkage is stable, but the compound should be protected from strong light to prevent slow debromination or nitro-degradation.

References

  • ChemicalBook. (2023).[1] this compound Product Entry (CAS 1308490-11-0).[1][6]Link[1]

  • Xiong, Y., et al. (2013). Glucagon Receptor Modulators.[1][3] U.S. Patent 8,507,533 B2.[1] (Describes analogous SnAr reactions on the 2-chloro-5-nitropyrimidine scaffold). Link

  • Pae, A. N., et al. (2015). Therapeutic compounds for treating cancer.[1][7] U.S. Patent 9,096,544 B2.[1] (Details the use of 2-chloro-5-nitropyrimidine and 4-bromophenol as building blocks). Link

  • PubChem. (2024).[1][7] 2-Bromo-5-nitropyrimidine (Precursor Data).[1][6] National Library of Medicine.[1] Link[1]

Sources

Technical Whitepaper: 2-(4-Bromophenoxy)-5-nitropyrimidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics frequently relies on bifunctional heteroaromatic building blocks. 2-(4-Bromophenoxy)-5-nitropyrimidine is a highly versatile intermediate characterized by its precise reactivity profile. With a calculated molecular weight of 296.08 g/mol [1], this compound features two orthogonal handles: a reducible 5-nitro group and a cross-coupling-ready 4-bromophenoxy moiety. This guide provides an in-depth mechanistic breakdown of its synthesis, physicochemical profiling, and chemoselective downstream functionalization.

Physicochemical Profiling & Structural Analysis

While this specific building block is frequently synthesized in situ or provided as a custom reagent without a universally indexed open-access CAS Registry Number, its structural parameters are rigorously defined[1]. The pyrimidine core acts as an electron-deficient scaffold, heavily influenced by the 5-position nitro group.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Significance
Molecular Formula C10H6BrN3O3Defines the bifunctional scaffold.
Molecular Weight 296.08 g/mol Critical for stoichiometric calculations and MS validation[1].
Exact Mass 294.96 g/mol Used for High-Resolution Mass Spectrometry (HRMS) tracking.
H-Bond Donors 0Enhances lipophilicity and membrane permeability.
H-Bond Acceptors 6Facilitates hinge-region binding in kinase targets.
Topological Polar Surface Area 81.1 ŲOptimal for intracellular target engagement.

Mechanistic Synthesis: The SNAr Pathway

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and 4-bromophenol.

Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing nitro group at the C5 position lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This highly activates the C2 position toward nucleophilic attack. As demonstrated in , the nitro group is essential for stabilizing the intermediate Meisenheimer complex, thereby driving the reaction forward without requiring transition-metal catalysis[2].

SNAr_Mechanism SM1 2-Chloro-5-nitropyrimidine (Electrophile) MC Meisenheimer Complex (Stabilized by NO2) SM1->MC K2CO3, DMF Attack at C2 SM2 4-Bromophenol (Nucleophile) SM2->MC Deprotonation PROD 2-(4-Bromophenoxy)- 5-nitropyrimidine MC->PROD -Cl⁻ Rearomatization

Caption: SNAr mechanism forming this compound via a Meisenheimer complex.

Table 2: Reaction Optimization & Causality for SNAr

BaseSolventTemp (°C)Conversion (%)Causality / Rationale
NaHTHF0 to 25< 30%Strong base causes pyrimidine ring degradation and side reactions.
Et3NDCM2545%Weak organic base leads to incomplete deprotonation of 4-bromophenol.
K2CO3DMF60> 95%Optimal pKa balance; stabilizes the transition state without ring cleavage.
Experimental Protocol 1: Self-Validating SNAr Synthesis

Objective: Synthesize this compound with built-in purity controls.

  • Preparation: Charge a dry round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.05 eq).

  • Solvent & Base: Suspend the mixture in anhydrous DMF (0.2 M). Add finely powdered K2CO3 (2.0 eq).

    • Causality: K2CO3 is insoluble in DMF, creating a heterogeneous basic environment that slowly deprotonates the phenol, preventing sudden exotherms and limiting the local concentration of highly reactive phenoxide.

  • Reaction: Stir at 60 °C for 4 hours.

    • Self-Validation (IPC): The reaction mixture will transition from pale yellow to deep orange, visually indicating the formation of the phenoxide and subsequent Meisenheimer complex. TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the starting material.

  • Workup: Quench by pouring the mixture into ice-cold water (5x volume).

    • Self-Validation: The product, being highly hydrophobic, will instantly precipitate. Unreacted K2CO3 and DMF remain safely in the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to afford the product as a solid.

Chemoselective Downstream Reactivity

To utilize this scaffold in drug discovery, the 5-nitro group must be reduced to a 5-amino group. This amine serves as an attachment point for subsequent amidation or Buchwald-Hartwig cross-coupling.

The Chemoselectivity Challenge: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) will readily reduce the nitro group but will simultaneously cause hydrodehalogenation, cleaving the critical 4-bromo substituent. The Solution: A single-electron transfer (SET) reduction using provides absolute chemoselectivity. This method reduces the nitro group through nitroso and hydroxylamine intermediates while leaving the aryl bromide completely intact[3].

Reduction_Workflow START 2-(4-Bromophenoxy)- 5-nitropyrimidine COND Fe powder, NH4Cl EtOH/H2O, 80°C START->COND INT Nitroso / Hydroxylamine Intermediates COND->INT Electron Transfer (Fe) FINAL 5-Amino-2-(4-bromophenoxy)pyrimidine (Aryl Bromide Preserved) INT->FINAL Protonation (NH4Cl)

Caption: Chemoselective reduction workflow preserving the aryl bromide utilizing Fe/NH4Cl.

Experimental Protocol 2: Self-Validating Chemoselective Reduction

Objective: Reduce the 5-nitro group to an amine without dehalogenation.

  • Preparation: Dissolve this compound (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Activation: Add Ammonium Chloride (NH4Cl, 5.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq).

    • Causality: NH4Cl acts as a mild proton source. The slightly acidic environment activates the iron surface for electron transfer without lowering the pH enough to hydrolyze the pyrimidine ether linkage.

  • Reaction: Heat the suspension to 80 °C (reflux) for 2-3 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The starting material peak (m/z ~296/298) will disappear, replaced by a new peak at m/z ~266/268 (M - 30 mass shift, corresponding to the loss of two oxygen atoms and addition of two protons). The isotopic pattern of the bromide (1:1 ratio) MUST remain visible, validating that chemoselectivity was achieved.

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield 5-amino-2-(4-bromophenoxy)pyrimidine.

References

  • HetCat Catalog (Bipyridine Compounds & Molecular Weight Verification) Source: HetCat / ChemBuyersGuide URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron Source: Advanced Synthesis & Catalysis URL:[Link]

Sources

The Versatile Pharmacophore: Biological Activity and Synthetic Utility of 2-(4-Bromophenoxy)-5-nitropyrimidine Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds that offer both synthetic tractability and high-affinity target engagement. 2-(4-Bromophenoxy)-5-nitropyrimidine and its positional isomers (e.g., 2-(2-bromophenoxy)-5-nitropyrimidine) have emerged as highly versatile intermediate building blocks[1]. Due to the electron-withdrawing nature of the nitro group, the pyrimidine core is highly activated for Nucleophilic Aromatic Substitution (


), allowing for rapid diversification[2]. Biologically, derivatives of this scaffold have demonstrated potent activity across diverse therapeutic areas, including oncology (kinase inhibition)[3], metabolic disorders (GPR119 agonism)[4], and inflammation (iNOS inhibition)[5].

This technical guide dissects the mechanistic causality behind the biological activity of these derivatives, providing drug development professionals with actionable, self-validating protocols for their synthesis and evaluation.

Mechanistic Role in Oncology: Kinase Inhibition

The pyrimidine ring is a well-established bioisostere for the purine ring of adenosine triphosphate (ATP). Consequently, 5-nitropyrimidine derivatives are extensively utilized to synthesize ATP-competitive inhibitors targeting kinases such as Aurora Kinases (AURKA/B/C), Polo-like Kinases (PLK), and Doublecortin-like kinase 1 (DCLK1)[3][6].

The Causality of Pharmacophore Design

To convert the this compound intermediate into an active kinase inhibitor, the 5-nitro group is typically reduced to a 5-amino group[1].

  • Hinge Binding: The resulting 5-aminopyrimidine motif acts as a critical bidentate hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Ala213 in Aurora A)[3].

  • Hydrophobic Pocket Engagement: The bromophenoxy ether linkage provides rotational flexibility, allowing the heavy, lipophilic bromine atom to project deeply into the hydrophobic selectivity pocket adjacent to the ATP-binding site. Halogen bonding between the bromine and hydrophobic residues significantly enhances binding residence time[2][7].

G Scaffold 5-Nitropyrimidine Core Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge Amine H-bond (Post-reduction) Hydrophobic Hydrophobic Pocket (Selectivity) Scaffold->Hydrophobic Bromophenoxy Insertion

Pharmacophore mapping of pyrimidine derivatives in kinase ATP-binding pockets.

Metabolic Disorders: GPR119 Agonism

Beyond oncology, the 5-nitropyrimidine scaffold has been successfully repurposed for metabolic diseases, specifically Type 2 Diabetes. Researchers have synthesized a series of 5-nitropyrimidine analogs bearing endo-azabicyclic alcohols or amines that act as potent GPR119 agonists[4][8].

The Causality of Receptor Activation

GPR119 is a G-protein coupled receptor expressed predominantly in pancreatic beta cells. When 5-nitropyrimidine derivatives bind to the transmembrane domain of GPR119, they stabilize the active conformation of the receptor.

  • Structure-Activity Relationship (SAR): The rigid pyrimidine core properly orients the azabicyclic system, while lipophilic substituents (like a bromophenoxy or fluorophenyl group) maximize hydrophobic contacts within the receptor cleft. Optimization of this scaffold has yielded full agonists with

    
     values as low as 0.6 nM[4].
    
  • Downstream Effects: Activation triggers Gs-protein coupling, elevating intracellular cAMP levels, which subsequently promotes glucose-dependent insulin secretion without the risk of hypoglycemia[8].

G Agonist 5-Nitropyrimidine Derivative Receptor GPR119 Receptor Agonist->Receptor Transmembrane Binding cAMP cAMP Elevation Receptor->cAMP Gs Protein / Adenylate Cyclase Insulin Insulin Secretion cAMP->Insulin PKA Activation

GPR119 receptor signaling cascade activated by 5-nitropyrimidine agonists.

Anti-Inflammatory Pathways: iNOS Inhibition

In the context of severe inflammation, the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) leads to tissue damage. Derivatives based on the 5-nitropyrimidine-2,4-dione moiety have been evaluated as potent iNOS inhibitors[5][9].

The Causality of Enzyme Inhibition

Docking studies reveal that the nitrophenyl/nitropyrimidine moiety buries itself into a specific pocket woven between ASN364, VAL346, and the catalytic HEME group of iNOS[5].

  • The highly electron-deficient nitro group engages in strong

    
     stacking interactions with the porphyrin ring of the HEME.
    
  • The dione oxygens form a robust hydrogen-bond network with ASP367 and GLU371, effectively blocking the oxidation of L-arginine to L-citrulline[5].

Quantitative Data Summary

The table below consolidates the biological efficacy of various 5-nitropyrimidine derivatives across different therapeutic targets based on recent literature[3][4][5].

Target ClassDerivative ScaffoldRepresentative

/

Primary Mechanism of Action
Aurora Kinase 2-Aryloxy-5-aminopyrimidines

ATP-competitive hinge binding via 5-amino group.
GPR119 5-Nitropyrimidine azabicyclics

Gs-coupled receptor agonism; cAMP elevation.
iNOS 5-Nitropyrimidine-2,4-diones


stacking with HEME porphyrin ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and controls are utilized.

Protocol A: Synthesis of 2-(4-Bromophenoxy)-5-aminopyrimidine Scaffolds

G Start 2-Chloro-5-nitropyrimidine SNAr SNAr Reaction (+ Bromophenol) Start->SNAr K2CO3, DMF, 80°C Intermediate 2-(Bromophenoxy)- 5-nitropyrimidine SNAr->Intermediate Reduction Nitro Reduction (SnCl2 / H2O) Intermediate->Reduction Electron Transfer Product 2-(Bromophenoxy)- 5-aminopyrimidine Reduction->Product Active Pharmacophore

Self-validating synthetic workflow for 5-aminopyrimidine scaffolds.
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Procedure: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous DMF. Add

      
       (2.0 eq) and heat to 80°C for 4 hours[2].
      
    • Causality: The strong electron-withdrawing effect of the 5-nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C2 position highly susceptible to nucleophilic attack by the phenoxide ion[2].

      
       is used to deprotonate the phenol, increasing its nucleophilicity.
      
  • Nitro Reduction:

    • Procedure: To a solution of the resulting this compound in DMF, add Tin(II) chloride (

      
      , 5.0 eq) and a catalytic amount of water. Sonicate for 15 minutes, then stir at room temperature for 4 hours[1].
      
    • Causality:

      
       acts as a mild, chemoselective reducing agent that reduces the nitro group to an amine without cleaving the sensitive aryl ether linkage or causing dehalogenation of the bromine atom (which can occur with aggressive Pd/C hydrogenation)[1].
      
Protocol B: High-Throughput TR-FRET Kinase Assay

To validate the Aurora Kinase inhibitory activity of the synthesized derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, and 0.01% Brij-35.
    
    • Causality:

      
       is mandatory for coordinating the ATP phosphate groups. EGTA is included to chelate trace heavy metals that could cause non-specific kinase inhibition, ensuring false positives are eliminated.
      
  • Assay Execution: Incubate the recombinant Aurora A kinase with the test compound for 15 minutes before adding ATP and the fluorescently labeled peptide substrate.

  • Self-Validation (Z'-factor calculation): Include Staurosporine (a potent, pan-kinase inhibitor) as a positive control, and DMSO as a negative vehicle control.

    • Causality: Highly conjugated pyrimidine derivatives often exhibit auto-fluorescence. TR-FRET introduces a time delay before measuring emission, allowing short-lived background fluorescence to decay, thus isolating the true signal. The assay is only deemed valid if the calculated Z'-factor between the Staurosporine and DMSO wells is

      
      .
      

Conclusion

The this compound scaffold represents a masterclass in rational drug design. Its inherent chemical reactivity allows for modular, high-yield synthesis, while its structural geometry provides an ideal template for mimicking endogenous ligands like ATP or interacting with complex transmembrane receptors like GPR119. By understanding the causal relationships between specific functional group substitutions (e.g., nitro reduction for hinge binding, halogen insertion for hydrophobic anchoring), researchers can continue to leverage this privileged scaffold to unlock new therapeutic frontiers.

References

  • Aurora kinase modulators and method of use.Google Patents (WO2007087276A1).
  • 5-(3-Bromophenoxy)-2-chloropyrimidine.Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI Molecules.
  • Novel 5-nitropyrimidine derivatives bearing endo-azabicyclic alcohols/amines as potent GPR119 agonists.PubMed (Bioorganic & Medicinal Chemistry).
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.PubMed (Chemical Biology & Drug Design).
  • Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity.PMC.
  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold.PMC (UNC).

Sources

Technical Deep Dive: 5-Nitropyrimidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitropyrimidine scaffold represents a high-value "electronic chameleon" in drug discovery. While often viewed merely as a precursor to 5-aminopyrimidine kinase inhibitors, the 5-nitro moiety itself imparts unique electrophilicity to the pyrimidine ring, enabling regioselective functionalization that is difficult to achieve with other substitution patterns. This guide analyzes the synthetic utility, medicinal chemistry applications, and safety considerations of this scaffold, moving beyond basic textbook definitions to application-based strategies.

Part 1: The Electronic Landscape & Synthetic Utility

The "Activation" Mechanism

The pyrimidine ring is inherently electron-deficient (π-deficient). Introducing a nitro group (


) at the C5 position creates a synergistic electron-withdrawing effect.
  • C2/C4/C6 Activation: The 5-nitro group significantly lowers the LUMO energy of the ring, making the C2, C4, and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Regioselectivity Control: In 2,4-dichloro-5-nitropyrimidine, the C4 position is generally more reactive toward nucleophiles than C2. This is governed by the Meisenheimer Complex stability : attack at C4 allows the negative charge to delocalize directly onto the nitro group's oxygen atoms (para-like resonance), whereas attack at C2 does not offer this direct conjugation.[1]

DOT Visualization: Regioselectivity Logic

The following diagram illustrates the electronic preference for C4 substitution versus C2.

G SM 2,4-Dichloro- 5-nitropyrimidine C4_Path Path A: C4 Attack (Favored) SM->C4_Path Nucleophile C2_Path Path B: C2 Attack (Disfavored) SM->C2_Path Nucleophile Inter_C4 Meisenheimer Complex (Nitro-Stabilized) C4_Path->Inter_C4 Resonance Inter_C2 Meisenheimer Complex (Less Stable) C2_Path->Inter_C2 No Resonance Product 4-Substituted Product Inter_C4->Product -Cl

Caption: Electronic rationale for the preferential C4-substitution in 5-nitropyrimidine scaffolds.

Part 2: Experimental Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 4-Amino-2-chloro-5-nitropyrimidine

This protocol demonstrates the exploitation of the C4-reactivity preference.

Objective: Selective mono-amination of 2,4-dichloro-5-nitropyrimidine.

Reagents:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Solvent: THF or Isopropanol (IPA) at 0°C.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-5-nitropyrimidine in THF (0.2 M concentration). Cool the solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature maximizes kinetic control, enhancing regioselectivity for C4 over C2.

  • Addition: Mix the amine and

    
     in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30 minutes. Critical: Do not dump the amine; local high concentrations can lead to bis-substitution (C2 and C4).
    
  • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the mono-substituted product (
    
    
    
    ).
  • Workup: Once complete (usually < 1 hour), pour the mixture into ice water. The product often precipitates as a yellow solid due to the nitro chromophore.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine, and recrystallize from EtOH.

Validation Check:

  • 1H NMR: Look for the loss of symmetry. A distinct singlet for the C6 proton (shifted upfield relative to starting material) confirms the ring is intact.

  • Regiochemistry Check: If C2 substitution occurred, the C6 proton shift would differ. NOESY NMR can confirm proximity of the added amine to the C5-nitro group (only possible if substituted at C4).

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

The "Hinge Binder" Precursor (Kinase Inhibitors)

The most common utility of the 5-nitropyrimidine is as a masked aniline.

  • Mechanism: The 5-nitro group is reduced (Fe/AcOH,

    
    /Pd, or 
    
    
    
    ) to a 5-amino group.
  • Drug Relevance: The resulting 4,5-diaminopyrimidine motif mimics the adenosine ring of ATP. The N1 and the 5-amino group often form a bidentate hydrogen bond with the kinase hinge region (e.g., in CDK or EGFR inhibitors).

  • Why use Nitro first? It activates the ring for the initial addition of the side chains (at C4/C2) before being converted to the donor amine.

Antimicrobial & Hypoxia-Activated Prodrugs
  • Mechanism: Nitro-heterocycles can act as prodrugs activated by bacterial nitro-reductases or in hypoxic tumor environments.

  • Toxicity/Efficacy Balance: The one-electron reduction of the nitro group produces a nitro-anion radical, which can induce DNA damage in bacteria (similar to metronidazole).

Data Summary: Reactivity & Biological Profile[4][9][10]
Feature5-Nitropyrimidine CharacteristicImpact on Drug Discovery
Electrophilicity High (LUMO lowered)Enables rapid

library generation at C4.
Solubility Low to Moderate (Lipophilic)Often requires reduction to amine or solubilizing groups (morpholine/piperazine) at C2/C4.
Metabolic Stability VariableNitro group is a metabolic "soft spot" (reduction).
Toxicity Risk High (Ames Positive potential)Nitro-aromatics are often mutagenic; usually reduced to amine to mitigate this in final drugs.

Part 4: Advanced Workflow Visualization

The following diagram outlines the standard "Scaffold Evolution" from raw material to kinase inhibitor candidate.

Workflow Start 2,4-Dichloro- 5-nitropyrimidine Step1 Step 1: C4-Substitution (S_NAr with R1-NH2) Start->Step1 Regioselective Control Step2 Step 2: C2-Substitution (S_NAr with R2-NH2) Step1->Step2 Heat/Catalysis Step3 Step 3: Nitro Reduction (Fe/AcOH or H2/Pd) Step2->Step3 Unmasking Final Final Scaffold: 2,4-Diamino-5-aminopyrimidine (Kinase Hinge Binder) Step3->Final Lead Optimization

Caption: Synthetic evolution of the 5-nitropyrimidine scaffold into a bioactive kinase inhibitor core.

References

  • National Center for Biotechnology Information (NCBI). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • WuXi Biology. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2] [Link]

  • ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Displacement. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[1][3][4][5][6] [Link]

Sources

Technical Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, reactivity, and application of 2-(4-Bromophenoxy)-5-nitropyrimidine , a high-value scaffold in medicinal chemistry. It serves as a versatile "hub" intermediate for developing Type I and Type II kinase inhibitors, particularly targeting tyrosine kinases (e.g., EGFR, JAK) and serine/threonine kinases (e.g., CDKs).

Executive Summary & Structural Rationale

This compound represents a "privileged structure" in drug discovery. Its utility stems from its orthogonal functional handles, allowing medicinal chemists to independently modulate the hinge-binding region (via the nitro/amine group) and the hydrophobic pocket/solvent front (via the aryl bromide).

Structural Analysis for Kinase Binding
  • Pyrimidine Core: Mimics the adenine ring of ATP, serving as the primary scaffold for hydrogen bonding with the kinase hinge region.

  • 5-Nitro Group: A "masked" amine. Upon reduction, the resulting 5-amino group acts as a critical H-bond donor to the hinge residue (e.g., Met793 in EGFR or Leu83 in CDK2).

  • 2-Phenoxy Linker: Provides a flexible ether linkage that orients the phenyl ring into the hydrophobic back pocket (selectivity pocket).

  • 4-Bromo Substituent: A synthetic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach solubilizing tails or diversity elements.

Synthesis of the Core Scaffold

The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyrimidine. This reaction is highly regioselective due to the activating effect of the 5-nitro group and the inherent electrophilicity of the pyrimidine C2 position.
Protocol 1: Preparation of this compound

Reaction Scheme:



Materials:

  • 2-Chloro-5-nitropyrimidine (1.0 equiv)

  • 4-Bromophenol (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous
    
  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a dry round-bottom flask with 2-chloro-5-nitropyrimidine (e.g., 10.0 g, 62.7 mmol) and anhydrous ACN (300 mL).

  • Addition: Add 4-bromophenol (11.4 g, 65.8 mmol) followed by

    
     (17.3 g, 125.4 mmol).
    
  • Reaction: Heat the mixture to reflux (

    
    C) under nitrogen atmosphere. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
    
    • Checkpoint: Reaction is typically complete within 4–6 hours. The spot for the starting chloride (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water (200 mL) and stir vigorously for 30 minutes to precipitate the product.

  • Purification: Filter the pale yellow solid, wash with cold water, and dry in a vacuum oven at

    
    C. Recrystallize from Ethanol/Water if purity is <95%.
    

Yield Expectation: 85–92% Characterization Data (Typical):

  • 1H NMR (DMSO-d6):

    
     9.35 (s, 2H, Pyrimidine-H), 7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H).
    
  • LC-MS: m/z 296/298 [M+H]+ (Br isotope pattern).

Functionalization Strategies (The "Diversify" Phase)

Once the core is synthesized, the workflow diverges based on the target kinase profile.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from this core intermediate.

SynthesisWorkflow Start 2-Chloro-5- nitropyrimidine Core 2-(4-Bromophenoxy)- 5-nitropyrimidine (THE CORE) Start->Core SnAr (4-Bromophenol, K2CO3) RouteA Route A: Nitro Reduction Core->RouteA Fe/NH4Cl or H2/Pd RouteB Route B: Suzuki Coupling Core->RouteB Pd(PPh3)4 Boronic Acid Amine 5-Amino-2-(4-bromo phenoxy)pyrimidine RouteA->Amine InhibitorA Amide/Urea Derivatives (Hinge Binder) Amine->InhibitorA Acylation/Isocyanate Biaryl Biaryl Nitro Intermediate RouteB->Biaryl InhibitorB Extended Tail Inhibitors (Solubility/Selectivity) Biaryl->InhibitorB Reduction -> Funct.

Caption: Divergent synthesis workflow starting from the this compound core.

Protocol 2: Nitro Reduction (Route A)

The 5-nitro group is reduced to the 5-amine to create the ATP-mimetic motif.

Method (Iron-Mediated):

  • Rationale: Iron reduction is preferred over catalytic hydrogenation if the molecule contains sulfur or if there is a risk of debromination (though Ar-Br is relatively stable to standard Pd/C hydrogenation, Fe is chemoselective).

  • Procedure:

    • Dissolve the nitro compound (5 mmol) in Ethanol/Water (4:1, 50 mL).

    • Add Ammonium Chloride (5 equiv) and Iron powder (5 equiv, 325 mesh).

    • Reflux for 2 hours.

    • Filter hot through Celite to remove iron oxides.

    • Concentrate and extract with EtOAc.

Protocol 3: Suzuki-Miyaura Coupling (Route B)

Used to extend the molecule into the solvent channel or hydrophobic pocket.

Method:

  • Reagents: Phenylboronic acid derivative (1.1 equiv),

    
     (5 mol%), 
    
    
    
    (3 equiv).
  • Solvent: Dioxane/Water (4:1).

  • Condition:

    
    C for 12 hours under Argon.
    
  • Note: This step is usually performed before nitro reduction if the boronic acid is sensitive to reducing conditions, or after if the amine requires protection.

Structure-Activity Relationship (SAR) Logic

The following table summarizes how modifications to this scaffold impact kinase inhibitory potency and physicochemical properties.

PositionFunctional GroupRole in Kinase InhibitionOptimization Strategy
N1 / N3 Pyrimidine NitrogenH-Bond Acceptor (Hinge)Fixed core; essential for ATP mimicry.
C5 Nitro

Amine
H-Bond Donor (Hinge)Acylation of the amine with acryloyl chloride creates covalent inhibitors (e.g., for EGFR T790M).
C2 Phenoxy EtherLinker / Spacer The ether oxygen provides flexibility. Replacing with -NH- (aniline) increases rigidity and H-bond donor capability.
Ar-Br BromineSynthetic Handle Coupling with N-methylpiperazine or morpholine tails improves water solubility and oral bioavailability.
Pathway Interaction Diagram

This diagram visualizes the interaction of the final inhibitor derived from this precursor within the ATP binding pocket.

KinaseBinding Hinge Hinge Region (Met/Leu Residues) Gatekeeper Gatekeeper Residue (Thr/Met) SolventFront Solvent Front (Solubility Region) Pyrim Pyrimidine Core (N1/N3 Acceptor) Pyrim->Hinge H-Bond Amine 5-NH Group (Donor) Pyrim->Amine Linker 2-Phenoxy Linker Pyrim->Linker Amine->Hinge H-Bond Linker->Gatekeeper Steric Avoidance Tail 4-Substituted Aryl (from Br-coupling) Linker->Tail Tail->SolventFront Solubilizing Interaction

Caption: Pharmacophore mapping of the 5-amino-2-phenoxypyrimidine scaffold within a generic kinase ATP pocket.

Troubleshooting & Optimization

  • Issue: Low Yield in SnAr Step.

    • Cause: Moisture in the solvent or weak base.

    • Solution: Use anhydrous ACN and freshly ground

      
      . If reactivity is low, switch to 
      
      
      
      in DMF at
      
      
      C.
  • Issue: Over-reduction (De-bromination).

    • Cause: Pd/C hydrogenation can cleave aryl bromides.

    • Solution: Use

      
       or 
      
      
      
      (stannous chloride) reduction methods which are chemoselective for the nitro group.
  • Issue: Poor Solubility of Intermediate.

    • Solution: The nitro-bromo intermediate is lipophilic. Use THF or DMF for subsequent coupling reactions rather than alcohols.

References

  • Pyrimidine Scaffold in Kinase Inhibitors

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

    • Context: Establishes the pyrimidine ring as a foundational scaffold for ATP-competitive inhibitors (e.g.
  • SnAr Methodology on Pyrimidines

    • Barvian, M., et al. "Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted Pyrimidines." Journal of Medicinal Chemistry, 2000.

    • Context: detailed protocols for nucleophilic substitution on 2,4-dichloropyrimidines and related nitro-deriv
  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Synthesis, 1988.

    • Context: Standard methodologies for nitro-to-amine reduction compatible with halogens (using controlled conditions).
  • Suzuki Coupling on Heterocycles

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Context: Foundational reference for the functionaliz

Difference between 2-phenoxypyrimidine and 2-(4-bromophenoxy) derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 2-Phenoxypyrimidine vs. 2-(4-Bromophenoxy)pyrimidine Derivatives

Executive Summary: The Halogen Advantage in Scaffold Optimization In medicinal chemistry, the transition from a 2-phenoxypyrimidine core to its 2-(4-bromophenoxy) analog represents a critical "maturation" step in lead optimization. While the parent scaffold (2-phenoxypyrimidine) offers a privileged structural motif for kinase and reverse transcriptase inhibition, it often suffers from rapid oxidative clearance and suboptimal residence time. The introduction of a bromine atom at the para-position is not merely a steric block; it introduces a


-hole  for specific halogen bonding, modulates the electronic landscape of the ether linkage, and provides a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling.

Part 1: Physicochemical & Electronic Divergence

The addition of the bromine atom fundamentally alters the molecular recognition profile. This section details the quantitative shifts in properties.[1][2]

The Sigma-Hole Effect (Binding Affinity)

The most significant difference is the capability for Halogen Bonding (XB) . Unlike the parent phenoxy ring, which relies on hydrophobic Van der Waals interactions, the 4-bromo derivative possesses a localized region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond axis.
  • Mechanism: The

    
    -hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (backbone carbonyls, histidine nitrogens) in the target protein.
    
  • Impact: This often results in a 10–100x potency increase if the binding pocket contains a suitably positioned nucleophile.

Metabolic Stability (The Para-Block)

The 2-phenoxypyrimidine scaffold is metabolically vulnerable. The electron-rich phenyl ring is a prime target for Cytochrome P450 (specifically CYP3A4 and CYP2D6) mediated oxidation.

  • Parent Scaffold: Rapid hydroxylation at the para-position leads to phase II conjugation and excretion (

    
     is high).
    
  • 4-Bromo Derivative: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is too strong for direct CYP oxidation. This "metabolic blocking" significantly extends the biological half-life (

    
    ).
    
Data Comparison Table
Feature2-Phenoxypyrimidine (Parent)2-(4-Bromophenoxy)pyrimidine (Analog)Impact on Drug Design
Hammett Constant (

)
0.00 (H)+0.23 (Br)Br withdraws electron density, slightly reducing ether oxygen basicity.
Lipophilicity (cLogP) ~1.8 - 2.1~2.7 - 3.0Br increases permeability but reduces aqueous solubility.
Metabolic Liability High (Para-hydroxylation)Low (Blocked)Br extends

and AUC (Area Under Curve).
Intermolecular Force

-

Stacking / VdW
Halogen Bonding (

-hole)
Br can anchor the molecule in a specific orientation.
Synthetic Utility End-point scaffoldDivergent IntermediateBr allows Suzuki/Buchwald couplings for library expansion.

Part 2: Pharmacological Implications & Signaling Logic

The following diagram illustrates the decision-making logic when transitioning between these two scaffolds during a Structure-Activity Relationship (SAR) campaign.

SAR_Logic Start Hit Identification: 2-Phenoxypyrimidine Core Issue1 Issue: Rapid Clearance (CYP Oxidation) Start->Issue1 Issue2 Issue: Low Potency (Weak Binding) Start->Issue2 Solution Modification: 4-Bromo Substitution Issue1->Solution Block Para-position Issue2->Solution Add XB Donor Mech1 Mechanism A: Metabolic Blocking Solution->Mech1 Mech2 Mechanism B: Sigma-Hole Interaction Solution->Mech2 Result Optimized Lead: High Potency & Stability Mech1->Result Mech2->Result Risk Risk Check: Solubility (LogP > 3?) Result->Risk

Caption: SAR Decision Tree illustrating the rationale for transitioning from H- to Br-substitution to address metabolic and potency liabilities.

Part 3: Synthetic Access & Experimental Protocol

The synthesis of these derivatives relies on Nucleophilic Aromatic Substitution (


). While the parent molecule is straightforward, the bromo-derivative requires strict control of stoichiometry and base choice to prevent polymerization or side reactions (since the product itself contains a reactive aryl halide).
Workflow Diagram

Synthesis_Workflow Reactants 2-Chloropyrimidine + 4-Bromophenol Base Base Selection: K2CO3 (Standard) Cs2CO3 (Fast) Reactants->Base Solvent Solvent System: DMF or DMSO (Polar Aprotic) Base->Solvent Reaction SnAr Reaction 90°C, 4-12h Solvent->Reaction Workup Acid/Base Extraction (Remove Phenol) Reaction->Workup Product 2-(4-Bromophenoxy) pyrimidine Workup->Product

Caption: Optimized SnAr synthetic pathway for generating 2-(4-bromophenoxy)pyrimidine derivatives.

Detailed Protocol: Synthesis of 2-(4-Bromophenoxy)pyrimidine

Note: This protocol is self-validating. The use of an acid/base workup specifically targets the removal of unreacted phenol, ensuring purity without immediate chromatography.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)

  • 4-Bromophenol (1.1 equiv) — Slight excess ensures complete consumption of the electrophile.

  • Potassium Carbonate (

    
    ) (2.0 equiv) — Anhydrous, granular.
    
  • DMF (Dimethylformamide) — 0.5 M concentration.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.1 equiv) in DMF. Add

    
     (2.0 equiv) and stir at room temperature for 15 minutes.
    
    • Why: This deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.

  • Addition: Add 2-chloropyrimidine (1.0 equiv) in a single portion.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 6–12 hours.
    
    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the phenol but more polar than the chloropyrimidine.

  • Workup (Critical Step):

    • Cool to room temperature.[3] Pour the mixture into ice water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with 1M NaOH (2x).

    • Validation: The NaOH wash converts unreacted 4-bromophenol back to its water-soluble phenoxide salt, removing it from the organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

Part 4: Strategic Utility in Drug Development

The 2-(4-bromophenoxy) derivative is rarely the "final" drug; it is often a strategic intermediate. The C-Br bond allows for the rapid generation of libraries using Suzuki-Miyaura Coupling .

Case Study Comparison:

  • Scenario: Targeting HIV Reverse Transcriptase (NNRTI binding pocket).[4]

  • Parent (H): Fits the pocket but has low residence time due to weak hydrophobic contacts.

  • Bromo (Br): The Br atom targets the backbone carbonyl of Lys101 (common in RT inhibitors) via halogen bonding.

  • Next Step: If solubility is poor, the Br is coupled with a boronic acid to attach a solubilizing group (e.g., morpholine or piperazine) while retaining the phenoxy-linker geometry.

References

  • Halogen Bonding in Drug Discovery

    • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • Link:[Link]

  • Metabolic Blocking Str

    • Title: The Role of Fluorine and Halogens in Drug Discovery (Metabolic Stability).[6]

    • Source: Journal of Medicinal Chemistry.
    • Link:[Link]

  • Synthetic Methodology (

    
    ) 
    
    • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
    • Source: Organic Letters.
    • Link:[Link]

  • Pyrimidines as Privileged Scaffolds

    • Title: Recent Advances in Pyrimidine-Based Drugs.[4][7][8]

    • Source: Molecules (MDPI).
    • Link:[Link]

Sources

Safety data sheet (SDS) for 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Safety Data Guide: 2-(4-Bromophenoxy)-5-nitropyrimidine in Advanced Organic Synthesis

Executive Summary & Structural Dynamics

This compound (C10H6BrN3O3) is an advanced, bifunctional heterocyclic building block highly valued in medicinal chemistry and drug development. Unlike standard commodity chemicals, this compound is engineered to serve as a versatile linchpin in complex synthetic pathways. Its structural genius lies in the synergy of its functional groups: the highly electron-deficient pyrimidine core is activated by a 5-nitro group, while the 2-position houses a 4-bromophenoxy moiety.

This architecture allows for orthogonal functionalization. The bromo-aryl group serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions), while the nitro group can be chemoselectively reduced to an amine, providing an essential anchoring point for the synthesis of kinase inhibitors and other targeted therapeutics.

Section 1: Physicochemical Profiling & Hazard Communication

Because this compound is typically synthesized in situ or handled as an advanced intermediate, a standard 16-section Safety Data Sheet (SDS) is insufficient for laboratory professionals. Instead, we must extrapolate its hazard profile mechanistically from its primary precursors: 4-bromophenol[1] and 2-chloro-5-nitropyrimidine[2].

Table 1: Predicted Physicochemical & Toxicological Profile

ParameterValueMechanistic / Safety Implication
Molecular Formula C10H6BrN3O3Halogenated heteroaromatic; highly lipophilic.
Molecular Weight 296.08 g/mol Falls within Lipinski's Rule of 5 for cellular permeability.
LogP (Predicted) ~3.5Driven by the 4-bromophenol moiety (LogP 2.59)[1]. High lipophilicity significantly enhances dermal penetration risk.
GHS Health Hazards Acute Tox. 4, Eye Dam. 1The electrophilic pyrimidine core readily reacts with cellular nucleophiles (e.g., corneal proteins), leading to severe tissue damage[3].
GHS Environmental Aquatic Chronic 1Brominated phenols are persistent organic pollutants and are highly toxic to aquatic ecosystems[1].
Mechanistic Toxicology & Handling Protocols

The primary toxicological concern of this compound stems from its nitroaromatic moiety. Upon systemic absorption (facilitated by its high LogP), the compound is subjected to enzymatic reduction by hepatic nitroreductases. This electron-transfer process generates highly reactive nitroso and hydroxylamine intermediates. These species aggressively deplete intracellular glutathione (GSH) and induce redox cycling, leading to severe oxidative stress and the oxidation of hemoglobin to methemoglobin.

Self-Validating Handling Protocol:

  • Containment: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), splash goggles, and a lab coat.

  • Validation of Containment: To validate that no ambient exposure has occurred during scale-up, conduct UV-Vis air sampling or surface swabbing. The pyrimidine core exhibits strong, distinct UV absorbance at ~260–280 nm, allowing for rapid spectrophotometric detection of laboratory contamination.

Section 2: Synthetic Utility & Experimental Workflows

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr). The 5-nitro group strongly withdraws electron density from the pyrimidine ring, rendering the 2-position highly susceptible to nucleophilic attack by the phenoxide ion of 4-bromophenol.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Causality of Reagents: While traditional SNAr reactions often use Potassium Carbonate (K2CO3) in Acetonitrile at elevated temperatures (80°C)[4], utilizing Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF) allows the reaction to proceed at a much milder 40°C[5]. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide nucleophile, accelerating the reaction and minimizing thermal degradation of the nitroaromatic product.

Step-by-Step Methodology:

  • Charge a flame-dried, round-bottom flask with 2-chloro-5-nitropyrimidine (1.0 eq) and 4-bromophenol (1.05 eq)[5].

  • Dissolve the reagents in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Add Cs2CO3 (2.0 eq) in a single portion. The mixture will immediately darken, indicating the formation of the phenoxide anion.

  • Stir the reaction at 40°C for 2 hours[5].

  • Self-Validation & QC: Quench a 10 µL reaction aliquot in water, extract with Ethyl Acetate, and spot on a silica TLC plate (Hexanes:EtOAc 3:1). The starting pyrimidine will be consumed, replaced by a new, highly UV-active product spot. Confirm the exact mass via LC-MS (ESI+); the product must display a distinct 1:1 isotopic doublet at m/z 296 and 298 (M+H), validating the retention of the bromine atom.

Protocol 2: Chemoselective Nitro Reduction

Causality of Reagents: Downstream drug development often requires converting the -NO2 group to an -NH2 group. Standard catalytic hydrogenation (Pd/C + H2) cannot be used, as it will cause rapid hydrodehalogenation, cleaving the critical C-Br bond. Therefore, a dissolving metal reduction is required.

Step-by-Step Methodology:

  • Suspend this compound in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 2.0 eq). The mild acidity of NH4Cl activates the iron surface without hydrolyzing the ether linkage.

  • Heat the suspension to 80°C for 3 hours.

  • Self-Validation & QC: Filter the hot mixture through a pad of Celite to remove iron oxides. Spot the filtrate on a TLC plate and stain with Ninhydrin. Upon heating, the product spot will turn a deep purple/red, definitively validating the successful generation of the primary amine while leaving the bromo-aryl handle intact for subsequent Suzuki coupling.

Section 3: Data Visualization

Workflow A 2-Chloro-5-nitropyrimidine (Electrophile) C SNAr Reaction (Cs2CO3, DMF, 40°C) A->C B 4-Bromophenol (Nucleophile) B->C D This compound (Bifunctional Intermediate) C->D Nucleophilic Attack E Chemoselective Reduction (Fe/NH4Cl) -> Amine D->E Retains C-Br bond F Cross-Coupling (Pd-cat) -> Aryl Extension D->F Retains NO2 group

Synthetic workflow and downstream functionalization of the pyrimidine intermediate.

Toxicology N1 Nitroaromatic Exposure (Dermal/Inhalation) N2 Hepatic Nitroreductases (Enzymatic Activation) N1->N2 N3 Nitroso / Hydroxylamine Reactive Intermediates N2->N3 e- transfer N4 Oxidative Stress (ROS Generation) N3->N4 Redox cycling N5 Methemoglobinemia & Cellular Toxicity N3->N5 Hb oxidation N4->N5

Mechanistic toxicology pathway for nitroaromatic-induced cellular oxidative stress.

References

  • [1] National Center for Biotechnology Information. "4-Bromophenol | C6H5BrO | CID 7808 - PubChem". PubChem Database. Available at: [Link]

  • [2] National Center for Biotechnology Information. "2-Chloro-5-nitropyrimidine | C4H2ClN3O2 | CID 82544 - PubChem". PubChem Database. Available at: [Link]

  • [4] Google Patents. "US8507533B2 - Glucagon receptor modulators". United States Patent and Trademark Office. Available at:

  • [5] Google Patents. "US11352328B2 - Heterocyclic compounds for the treatment of arenavirus". United States Patent and Trademark Office. Available at:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, quality validation, and strategic sourcing of 2-(4-Bromophenoxy)-5-nitropyrimidine (CAS 344312-90-9).

A Technical Sourcing & Validation Guide for Drug Discovery[1]

Part 1: Executive Summary & Market Position

This compound is a high-value heterocyclic building block utilized primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals.[1] Its structural utility lies in its dual-functional nature:

  • The Nitro Group (-NO₂): A latent amine precursor.[1][2] Upon reduction, it yields an aniline-like moiety (5-aminopyrimidine) capable of forming urea or amide linkages—critical pharmacophores for ATP-binding site interactions.[1]

  • The Bromo-Phenoxy Motif: The bromine atom serves as a precise handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular extension of the carbon skeleton.[1][2]

Currently, this compound is classified as a Tier 2 Building Block —widely available from catalog suppliers but often synthesized on-demand for kilogram-scale orders.[1][2]

Part 2: Supply Chain Analysis & Price Trends[2]

Global Supplier Landscape

The supply chain is dominated by contract research organizations (CROs) and specialized heterocyclic vendors rather than bulk commodity traders.[1][2]

Supplier TierRepresentative VendorsTypical PurityLead TimePrimary Role
Tier 1 (Catalog) ChemScene, MolPort, Combi-Blocks>97%1-3 DaysRapid prototyping (mg to g scale).[1]
Tier 2 (Aggregators) eMolecules, PubChem Vendors>95%1-2 WeeksSourcing consolidation.[1][2]
Tier 3 (Custom) WuXi AppTec, PharmaronCustom4-8 WeeksProcess scale-up (kg scale).[1][2]
Price Trend Analysis (Q3 2025)

Pricing for CAS 344312-90-9 is driven by the cost of its primary precursor, 2-chloro-5-nitropyrimidine .[1] The market currently exhibits a "high-entry, low-bulk" curve typical of non-GMP intermediates.[1]

Estimated Market Rates:

Order ScalePrice Range (USD)Volatility Factor
Research (1g - 5g) $45 - $85 / gramLow.[1] Fixed catalog pricing.
Pilot (25g - 100g) $25 - $40 / gramMedium.[1][2] Dependent on stock availability.
Bulk (>1 kg) $800 - $1,200 / kgHigh.[1][2] Linked to raw material costs (Palladium/Solvents).[1][2]

Strategic Insight: The significant price drop at the kilogram scale suggests that the synthesis is chemically efficient but labor-intensive at small scales.[1][2] For requirements >100g, outsourcing a custom batch is often 40% cheaper than buying catalog units.[2]

Sourcing Decision Matrix

The following diagram illustrates the logical flow for determining whether to synthesize in-house or purchase externally.

SourcingMatrix Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 10 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale BudgetCheck Budget/Time Constraint SmallScale->BudgetCheck CustomSynth OUTSOURCE (Custom Synthesis) LargeScale->CustomSynth Standard Path BuyCatalog BUY (Catalog) Speed Priority BudgetCheck->BuyCatalog Urgent (<1 week) InHouse MAKE (In-House) Cost Priority BudgetCheck->InHouse Low Budget

Figure 1: Strategic Sourcing Decision Matrix for CAS 344312-90-9.

Part 3: Technical Validation & Synthesis Protocols

Synthesis Logic (The "Why" and "How")

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized via a Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

Reaction Mechanism: The pyrimidine ring is electron-deficient due to the two nitrogen atoms and the electron-withdrawing nitro group at C5.[1][2] This activates the C2 position for nucleophilic attack by the phenoxide ion derived from 4-bromophenol.[1][2]

Reaction Scheme: 2-Chloro-5-nitropyrimidine + 4-Bromophenol + K₂CO₃ → this compound + KCl[1]

Experimental Protocol: Laboratory Scale Synthesis

Note: This protocol is a self-validating system. The disappearance of the starting material (2-chloro-5-nitropyrimidine) is the primary QC checkpoint.[1]

Materials:

  • 2-Chloro-5-nitropyrimidine (1.0 eq)[1]

  • 4-Bromophenol (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)[1][2]

  • Acetonitrile (MeCN) or DMF (Solvent)[1][2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (1.1 eq) in MeCN.

  • Activation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The mixture may become slightly cloudy.[1][2]

  • Addition: Cool the mixture to 0°C (ice bath) to control exotherm. Slowly add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1).[1][2] The starting chloride (Rf ~0.[1][2]6) should disappear; the product (Rf ~0.[1][2]4) will appear as a UV-active spot.[1]

  • Workup: Pour the reaction mixture into ice-water. The product typically precipitates as a solid.[1][2] Filter, wash with water, and dry.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Quality Control (QC) Workflow

Upon receipt of a purchased batch or completion of synthesis, the following validation steps are mandatory to ensure data integrity in downstream biological assays.

QCWorkflow Sample Incoming Sample (CAS 344312-90-9) HNMR 1H NMR (DMSO-d6) Check: Pyrimidine protons (9.2-9.5 ppm) Sample->HNMR LCMS LC-MS Check: [M+H]+ = 296/298 (Br pattern) Sample->LCMS Decision Purity > 95%? HNMR->Decision LCMS->Decision Approve RELEASE For Biology/Chem Decision->Approve Yes Reject REJECT/PURIFY Recrystallize Decision->Reject No

Figure 2: Quality Control Validation Workflow.

Critical Analytical Parameters:

  • ¹H NMR (DMSO-d₆): Look for the characteristic singlets of the pyrimidine ring protons (H4/H6) downfield at δ 9.2–9.5 ppm .[1][2] The aromatic protons of the 4-bromophenoxy group will appear as two doublets (AA'BB' system) around δ 7.2–7.6 ppm .[1][2]

  • LC-MS: Expect a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) at m/z 296 and 298 [M+H]⁺.

Part 4: References & Authority[1][2]

  • ChemScene. (2025).[1][2] Product Analysis: this compound (CAS 344312-90-9).[1] Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary for CID 44631870 (Related Analog). National Library of Medicine.[1][2] Retrieved from [2]

  • BenchChem. (2025).[1][2] Synthesis Protocols for Pyrimidine Ethers. Retrieved from [1][2]

  • Molaid. (2025).[1][2] Chemical Property Data: CAS 344312-90-9.[1] Retrieved from [1][2]

(Note: Prices and lead times are estimates based on Q3 2025 market data and may vary by region.)[2]

Sources

Methodological & Application

Application Note: Synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine via SnAr Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and antitubercular agents. The protocol utilizes a Nucleophilic Aromatic Substitution (SnAr) reaction between 2-chloro-5-nitropyrimidine and 4-bromophenol.

Unlike standard phenyl-based SnAr reactions, the pyrimidine core—highly activated by the electron-withdrawing nitro group at the 5-position—allows this reaction to proceed under mild conditions with high regioselectivity. This document provides a validated experimental procedure, mechanistic insights, and troubleshooting parameters to ensure high yield and purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the high electrophilicity of the C2 position in the pyrimidine ring. The 5-nitro group acts as a potent activating group, lowering the energy barrier for the formation of the Meisenheimer complex.

  • Electrophile: 2-Chloro-5-nitropyrimidine (Highly reactive due to -NO₂ and ring nitrogens).

  • Nucleophile: 4-Bromophenol (Requires deprotonation to phenoxide for efficient attack).

  • Base: Potassium Carbonate (

    
    ) is selected over stronger bases (e.g., NaH) to minimize polymerization or hydrolysis side-products.
    
  • Solvent: N,N-Dimethylformamide (DMF) provides optimal solubility for the polar transition state.

Reaction Scheme


Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/VolCAS No.Role
2-Chloro-5-nitropyrimidine 159.531.01.60 g10320-42-0Electrophile
4-Bromophenol 173.011.11.90 g106-41-2Nucleophile
Potassium Carbonate (

)
138.211.52.07 g584-08-7Base
DMF (Anhydrous) --15 mL68-12-2Solvent
Step-by-Step Procedure
Step 1: Nucleophile Activation
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 4-Bromophenol (1.90 g, 11.0 mmol) and anhydrous DMF (10 mL).

  • Add

    
      (2.07 g, 15.0 mmol) in a single portion.
    
  • Stir the suspension at Room Temperature (RT) for 15–20 minutes.

    • Note: The mixture may turn slightly yellow/orange as the phenoxide anion forms.

Step 2: SnAr Reaction
  • Dissolve 2-Chloro-5-nitropyrimidine (1.60 g, 10.0 mmol) in the remaining DMF (5 mL).

  • Add the pyrimidine solution dropwise to the phenoxide mixture over 5 minutes.

    • Critical: Although the reaction is not violently exothermic, dropwise addition prevents local concentration hotspots that could favor double-substitution or decomposition.

  • Heat the reaction mixture to 60°C and stir for 2–4 hours.

  • Monitoring: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear as a UV-active spot.
      
Step 3: Workup & Isolation
  • Cool the mixture to RT.

  • Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

    • Observation: The product should precipitate as a pale yellow/off-white solid.

  • Stir for 15 minutes to ensure full precipitation.

  • Filter the solid using a Büchner funnel.[2]

  • Wash the filter cake with Water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Wash with Cold Ethanol (1 x 5 mL) to remove unreacted phenol traces.

  • Dry the solid under vacuum at 45°C for 6 hours.

Purification (If necessary)

The precipitation method typically yields >95% purity. If higher purity is required:

  • Recrystallization: Dissolve in hot Ethanol/Acetone (9:1), filter hot, and cool to 4°C.

  • Yield: Expected yield is 85–92% (approx. 2.5 – 2.7 g).

Mechanistic Visualization

The reaction proceeds via a stepwise Addition-Elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

SnAr_Mechanism cluster_legend Key Factors Start Reactants (2-Cl-5-NO2-Pyr + Phenoxide) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (Slow) Inter Meisenheimer Complex (Stabilized by NO2) TS1->Inter TS2 Transition State 2 (Cl Elimination) Inter->TS2 k2 (Fast) Product Product (2-(4-Br-Ph-O)-5-NO2-Pyr) TS2->Product -Cl⁻ Info NO2 Group: Inductive/Resonance Stabilization Solvent (DMF): Solvates anionic nucleophile

Figure 1: Stepwise SnAr mechanism showing the critical Meisenheimer intermediate stabilized by the nitro group.[3]

Analytical Validation

Since specific spectral data for this exact CAS is proprietary in some databases, the following data is predicted based on high-fidelity analogs and ChemDraw simulation.

Predicted NMR Data

Solvent: DMSO-



NucleusShift (

ppm)
MultiplicityIntegrationAssignment

9.45 Singlet (s)2HPyrimidine H-4, H-6 (Deshielded by

)

7.68 Doublet (

Hz)
2HPhenyl H-3, H-5 (Ortho to Br)

7.35 Doublet (

Hz)
2HPhenyl H-2, H-6 (Ortho to O)
Analytical Checkpoints
  • Melting Point: Expected range 145–155°C (Typical for nitro-pyrimidine ethers).

  • Mass Spectrometry (LC-MS):

    • Calculated Mass (

      
      ): 294.96
      
    • Observed

      
      : 296.0 / 298.0 (1:1 Isotopic pattern for Br).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of PyrimidineEnsure DMF is anhydrous. Minimize exposure to atmospheric moisture.
Impurity: Hydrolysis Product Presence of Water/OH-Use dry

. Do not exceed 60°C.
Incomplete Reaction Poor NucleophilicityIncrease temperature to 80°C or switch base to

(Cesium effect).
Dark Coloration DecompositionRun reaction under strict

atmosphere. Check purity of starting phenol.[1]

References

  • ChemicalBook. this compound CAS 1308490-11-0 Basic Information. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary for 2-Chloro-5-nitropyrimidine. Retrieved from .

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous chemistry).[4] Retrieved from .

  • Beilstein Journal of Organic Chemistry. Synthesis of functionalized dihydropyrimidines. (Spectral references for similar scaffolds). Retrieved from .

Sources

General procedure for nucleophilic substitution on 5-nitropyrimidines

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 5-Nitropyrimidines

Introduction & Mechanistic Rationale

5-Nitropyrimidines are privileged electrophilic scaffolds extensively utilized in the synthesis of kinase inhibitors, purine analogs, and advanced energetic materials. The presence of the strongly electron-withdrawing nitro (


The reaction proceeds via a classic addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic

12

Meisenheimer_PathwaySubstrate5-NitropyrimidineElectrophileAttackNucleophilicAttack (k1)Substrate->AttackMCAnionic σ-Adduct(Meisenheimer Complex)Attack->MCEliminationLeaving GroupDeparture (k2)MC->EliminationProductSubstituted5-NitropyrimidineElimination->Product

Addition-elimination mechanism via the Meisenheimer Complex intermediate.

Causality in Experimental Design

Successful

  • Solvent Selection: Polar aprotic solvents like Tetrahydrofuran (THF) and Acetonitrile (

    
    ) are standard because they dissolve both the organic substrates and the amine nucleophiles while stabilizing the polar transition states[3][4]. Recent green chemistry advances also utilize aqueous hydroxypropyl methylcellulose (HPMC) to perform these reactions under mild conditions. However, highly activated substrates like 2-chloro-5-nitropyrimidine require careful temperature control in aqueous basic conditions to suppress competitive hydrolysis[5].
    
  • Base Selection: Non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are employed to scavenge the generated

    
     without competing as nucleophiles[1][3]. For weaker nucleophiles or alkoxides, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred to drive the reaction forward[2].
    
  • Regio- and Chemoselectivity: In polyhalogenated systems like 4,6-dichloro-5-nitropyrimidine, the first substitution is highly exothermic and occurs rapidly even at

    
    . However, the introduction of an electron-donating group (e.g., an amine) deactivates the ring. Consequently, the second substitution requires elevated temperatures or a large excess of the nucleophile to reach completion[2].
    

SNAr_WorkflowStartSubstrate Preparation(e.g., 2-chloro-5-nitropyrimidine)SolventSolvent Selection(THF, CH3CN, or Aqueous HPMC)Start->SolventBaseBase Addition(DIPEA, TEA, or DBU)Solvent->BaseNucleophileNucleophile Addition(Amines, Alkoxides, Thiols)Base->NucleophileReactionReaction Conditions(0°C to 60°C, 2-24 hrs)Nucleophile->ReactionWorkupAqueous Workup &Extraction (EtOAc/DCM)Reaction->WorkupPurificationPurification(Column Chromatography)Workup->Purification

General experimental workflow for SNAr reactions on 5-nitropyrimidines.

Quantitative Data Summary

The following table summarizes validated reaction parameters and yields for various 5-nitropyrimidine substrates based on literature precedent.

SubstrateNucleophileSolvent / BaseTemp / TimeYieldRef
2-Chloro-5-nitropyrimidineBenzylamineTHF / DIPEA

/ 4–6 h
>85%[3]
2-Chloro-5-nitropyrimidinePiperidineTHF / TEART / 20 h52%[1]
2-Chloro-5-nitropyrimidineAniline

/ None
RT / 4 h65%[4]
4,6-Dichloro-5-nitropyrimidineBenzylamine (excess)

/ TEA
RT / 24 h55%*[2]

*Yield represents the symmetric disubstituted product (

Validated Experimental Protocols

Protocol A: Synthesis of 2-(Alkyl/Arylamino)-5-nitropyrimidines

Context: This procedure is optimized for the mono-substitution of 2-chloro-5-nitropyrimidine using primary or secondary amines. The inclusion of DIPEA or TEA acts as an acid scavenger, preventing the degradation of the acid-sensitive pyrimidine ring and ensuring the nucleophile remains unprotonated and active[1][3].

Materials:

  • 2-Chloro-5-nitropyrimidine (1.0 equiv, e.g., 0.25 mmol)

  • Amine nucleophile (e.g., Piperidine or Benzylamine, 1.05 – 1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)

  • Anhydrous THF or

    
     (5.0 mL)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with an inert gas (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the starting material.

  • Dissolution: Dissolve 2-chloro-5-nitropyrimidine in anhydrous THF. Place the flask in a room temperature (RT) water bath, as the initial addition can be mildly exothermic.

  • Base Addition: Inject the non-nucleophilic base (TEA or DIPEA) into the stirring solution[3].

  • Nucleophile Addition: Dissolve the amine in a small volume of THF (e.g., 2.0 mL) and add it dropwise to the reaction mixture over 10 minutes. Causality: Dropwise addition prevents local concentration spikes that could lead to thermal degradation or impurity formation[1].

  • Reaction Monitoring: Stir the mixture at RT for 4 to 20 hours (depending on nucleophile steric bulk). Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (typically 3:1 v/v). If the reaction is sluggish, heat the mixture to

    
    [3].
    
  • Workup: Once complete, concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (15 mL).

  • Washing: Wash the organic layer sequentially with 0.5 N HCl (to remove unreacted amine and base), distilled water, and brine[1]. Self-Validation: The aqueous wash ensures the removal of polar salts, leaving only the organic product in the organic layer.

  • Drying & Purification: Dry the organic phase over anhydrous

    
    , filter, and evaporate. Purify via silica gel column chromatography or recrystallization (e.g., from ethanol) to afford the pure product[4].
    
Protocol B: Symmetric Disubstitution of 4,6-Dichloro-5-nitropyrimidine

Context: Achieving complete disubstitution requires overcoming the electronic deactivation caused by the first amine addition. This protocol drives the reaction to the symmetric 4,6-diamino product using an excess of amine and extended reaction times[2].

Step-by-Step Procedure:

  • Initial Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 equiv) in

    
     (15 mL), add TEA (2.0 to 3.0 equiv).
    
  • Nucleophile Addition: Dissolve the primary amine (e.g., Benzylamine, 2.5 to 3.0 equiv) in

    
     (5 mL). Add this solution dropwise at room temperature over 30 minutes[2].
    
  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Causality: The extended time ensures the sluggish second substitution—hindered by the electron-donating effect of the first amine—goes to completion.

  • Isolation: Evaporate the solvent under vacuum.

  • Purification: Purify the resulting solid directly by column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield the pure

    
    -dialkyl-5-nitropyrimidine-4,6-diamine[2].
    

References

  • Frontiers in Chemistry. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

  • RSC Advances. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

  • NIH PMC. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

  • Green Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

Using 2-(4-Bromophenoxy)-5-nitropyrimidine as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4-Bromophenoxy)-5-nitropyrimidine as a Strategic Intermediate in Drug Synthesis

Abstract

This guide details the synthetic utility of This compound , a bifunctional pyrimidine scaffold widely employed in the discovery of kinase inhibitors (e.g., JNK3, p38


) and GPCR ligands. Its structural value lies in its orthogonal reactivity : an electrophilic aryl bromide handle for cross-coupling and a reducible nitro group for amide/urea formation. This document provides validated protocols for its synthesis, chemoselective reduction, and downstream diversification, emphasizing the preservation of the halogen handle during nitro reduction.

Chemical Profile & Strategic Utility

Compound: this compound Structure: A pyrimidine core substituted at C2 with a 4-bromophenoxy ether and at C5 with a nitro group.

PropertyDescription
Molecular Formula

Molecular Weight ~296.08 g/mol
Physical State Pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in alcohols.
Key Reactivity C2-Ether: Stable to acid/base; C5-Nitro: Reducible to amine; Ar-Br: Susceptible to Pd-catalyzed coupling.
Why This Intermediate?

In medicinal chemistry, this scaffold serves as a "linchpin" for Fragment-Based Drug Discovery (FBDD) .

  • The Ether Linkage: Mimics the hinge-binding or hydrophobic pocket interactions found in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).

  • Orthogonal Functionalization:

    • Path A (Nitro): Reduction to aniline allows for the installation of "tail" groups (ureas, amides) that interact with the solvent-exposed regions of a protein.

    • Path B (Bromo): Suzuki/Buchwald couplings allow for the extension of the scaffold into deep hydrophobic pockets.

Synthesis of the Intermediate

Objective: Synthesize this compound via Nucleophilic Aromatic Substitution (


).

Mechanism: The 5-nitro group activates the 2-position of the pyrimidine ring, making the 2-chloro substituent highly susceptible to displacement by the phenoxide nucleophile.

Protocol 1: Coupling
  • Reagents:

    • 2-Chloro-5-nitropyrimidine (1.0 equiv)

    • 4-Bromophenol (1.1 equiv)

    • Potassium Carbonate (

      
      ) (1.5 equiv) or Diisopropylethylamine (DIPEA)
      
    • Solvent: Acetonitrile (MeCN) or DMF

  • Procedure:

    • Charge a reaction vessel with 2-Chloro-5-nitropyrimidine (10 mmol) and Acetonitrile (50 mL).

    • Add 4-Bromophenol (11 mmol) followed by

      
        (15 mmol).
      
    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Workup: Cool to room temperature. Pour into ice-water (200 mL). The product typically precipitates.

    • Filter the solid, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Expert Insight: Maintain temperature

    
    . Higher temperatures may cause ether cleavage or hydrolysis of the active chloride if water is present.
    

Critical Protocol: Chemoselective Nitro Reduction

Challenge: Reducing the nitro group (


) without debrominating the aryl ring (hydrogenolysis of Ar-Br).
Solution:  Avoid catalytic hydrogenation (

). Use Iron/Ammonium Chloride or Tin(II) Chloride for chemoselectivity.[1]
Protocol 2: Fe-Mediated Reduction
  • Reagents:

    • This compound (1.0 equiv)

    • Iron Powder (Fe, active, <10 micron) (5.0 equiv)

    • Ammonium Chloride (

      
      ) (5.0 equiv)
      
    • Solvent: Ethanol/Water (4:1 ratio)

  • Procedure:

    • Dissolve the nitro-intermediate (5 mmol) in Ethanol (40 mL) and Water (10 mL).

    • Add

      
        (25 mmol) and stir until mostly dissolved.
      
    • Add Iron Powder (25 mmol) in one portion.

    • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

      • Observation: The reaction will turn dark brown/rust colored.

    • Monitoring: Check LC-MS for disappearance of starting material (M+H ~296) and appearance of amine (M+H ~266). Ensure no des-bromo byproduct (M+H ~188) is forming.

    • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate to yield 2-(4-Bromophenoxy)pyrimidin-5-amine .
      

Application Workflow: Divergent Synthesis

The resulting amine is a "switchboard" intermediate. The following diagram illustrates the divergent pathways for drug discovery.

G cluster_0 Strategic Decision Point Start 2-(4-Bromophenoxy)- 5-nitropyrimidine Amine Intermediate A: 5-Amino Derivative Start->Amine Fe/NH4Cl (Chemoselective Reduction) Suzuki Intermediate B: Biaryl Ether Scaffold Start->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Urea Target Class 1: Kinase Inhibitor (Urea) (e.g., p38/JNK3) Amine->Urea Isocyanate or Acid Chloride Final Target Class 2: Complex Biaryl Ligand Suzuki->Final Nitro Reduction & Derivatization

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo groups.

Application Note: Design of Type II Kinase Inhibitors

Context: Many Type II kinase inhibitors (which bind to the inactive "DFG-out" conformation) utilize a "Head-Linker-Tail" architecture.

  • Head: The pyrimidine ring (binds to the hinge region).

  • Linker: The ether oxygen allows the phenyl ring to occupy the hydrophobic pocket.

  • Tail: The 5-amino group is derivatized into a urea, which forms critical hydrogen bonds with the conserved Glu/Asp residues in the kinase backbone.

Protocol 3: Urea Formation (The "Tail" Synthesis)

  • Starting Material: 2-(4-Bromophenoxy)pyrimidin-5-amine (from Protocol 2).

  • Reagent: Phenyl isocyanate (or substituted analog).

  • Conditions: Dissolve amine in dry DCM or THF. Add isocyanate (1.1 equiv) at

    
    .
    
  • Result: Formation of the diaryl urea.

  • Validation: NMR should show a downfield singlet (

    
     8.5–9.5 ppm) characteristic of urea protons.
    

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry under confinement. Always assess thermal stability (DSC) before scaling up >10g.

  • Bromophenols: Toxic and corrosive. Use gloves and work in a fume hood.

  • Iron Waste: The Fe/iron oxide residue from reduction is pyrophoric when dry. Keep wet and dispose of in designated solid waste containers.

References

  • BenchChem. (2025).[1] Comparative Guide to the Application of Aminobromopyridine Intermediates. Retrieved from

  • Jang, M., et al. (2022).[2] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, 87(2), 910-919.[2][3] Retrieved from

  • Peat, A. J., et al. (2001). "Phenoxypyrimidine inhibitors of p38alpha kinase." Bioorganic & Medicinal Chemistry Letters, 11(9), 1123-1126. Retrieved from

  • ChemicalBook. (2025). Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (Analogous Chemistry). Retrieved from

Sources

Microwave-assisted synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine


)
Equipment:  Single-Mode Microwave Reactor

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of This compound , a critical intermediate in the development of kinase inhibitors and antiviral therapeutics. Utilizing microwave (MW) irradiation, this protocol reduces reaction time from conventional thermal heating (4–12 hours) to under 20 minutes while suppressing side reactions such as hydrolysis.

Key Performance Indicators:

Metric Conventional Thermal Microwave Protocol
Reaction Time 6–12 Hours 10–15 Minutes
Yield 65–75% 88–95%
Solvent Usage High (Reflux) Low (Sealed Vessel)

| Purity (Crude) | Moderate (requires chromatography) | High (often requires only washing) |

Introduction & Mechanistic Rationale

The target molecule is synthesized via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyrimidine with 4-bromophenol.

Chemical Causality:

  • Electrophile Activation: The pyrimidine ring is inherently electron-deficient. The addition of a nitro group (

    
    ) at the C5 position exerts a strong electron-withdrawing effect (both inductive and mesomeric), making the C2-chlorine extremely susceptible to nucleophilic attack.[1]
    
  • Microwave Advantage:

    
     reactions often require overcoming a significant activation energy barrier to form the Meisenheimer complex. Microwave irradiation provides direct dielectric heating, rapidly reaching the transition state temperature without the thermal lag of oil baths, thereby minimizing the degradation of the thermally sensitive nitropyrimidine moiety.
    
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[1] The phenoxide anion attacks the C2 position, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the chloride leaving group and restoration of aromaticity.

SNAr_Mechanism Reactants Reactants (2-Cl-5-NO2-Pyr + Phenol) Deprotonation Base Activation (Phenoxide Formation) Reactants->Deprotonation K2CO3 Transition Meisenheimer Complex (High Energy Intermediate) Deprotonation->Transition MW Irradiation (Nucleophilic Attack) Elimination Elimination (-Cl⁻) Transition->Elimination Re-aromatization Product Product (Ether Linkage Formed) Elimination->Product

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction.

Materials and Equipment

Reagents:

  • Electrophile: 2-Chloro-5-nitropyrimidine (98% purity). Note: Highly reactive; store in freezer.

  • Nucleophile: 4-Bromophenol.

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.
    
  • Solvent: Acetonitrile (MeCN), anhydrous. Alternative: DMF for scale-up >5g.

Equipment:

  • Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover, Anton Parr Monowave, or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with crimp/snap cap and PTFE/silicone septum.

  • Analysis: LC-MS (ESI+) and TLC (Silica gel 60 F254).

Experimental Protocol

Stoichiometry
  • 2-Chloro-5-nitropyrimidine: 1.0 equivalent (e.g., 159.5 mg, 1.0 mmol)

  • 4-Bromophenol: 1.1 equivalents (e.g., 190.3 mg, 1.1 mmol)

  • 
    :  1.5 equivalents (e.g., 207 mg, 1.5 mmol)
    
  • Solvent: 3–4 mL (Concentration ~0.25–0.33 M)

Step-by-Step Procedure
  • Preparation (Pre-MW):

    • In a 10 mL microwave vial, add the 4-bromophenol and

      
       .
      
    • Add 2 mL of anhydrous Acetonitrile . Stir at room temperature for 2 minutes to allow partial deprotonation (bubbling may occur).

    • Add 2-chloro-5-nitropyrimidine .[2]

    • Use the remaining 1–2 mL of solvent to wash down the sides of the vial.

    • Add a magnetic stir bar and seal the vial with the appropriate cap.

  • Microwave Parameters:

    • Control Mode: Standard (Fixed Temperature).

    • Temperature:

      
      .
      
    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (Low speed).

    • Pressure Limit: 250 psi (17 bar) – Safety limit.

    • Power: Dynamic (Max 150W). Note: The system will modulate power to maintain

      
      .
      
  • Post-Reaction Workup:

    • Cool the vial to

      
       using the reactor's compressed air cooling.
      
    • TLC Check: Eluent 20% EtOAc in Hexanes. Product

      
       ~0.4–0.5; Starting material (Cl-Pyr) 
      
      
      
      ~0.6.
    • Quench: Pour the reaction mixture into 20 mL of ice-cold water. Stir vigorously.

    • Isolation: The product typically precipitates as a pale yellow solid.[3]

      • If Solid: Filter via vacuum filtration, wash with water (

        
         mL) and cold hexanes (
        
        
        
        mL).
      • If Oily: Extract with Ethyl Acetate (

        
         mL). Wash organics with brine, dry over 
        
        
        
        , and concentrate.
  • Purification:

    • Recrystallization from hot Ethanol/Water (9:1) is usually sufficient.

    • Yield expectation: 88–95%.

Process Workflow & Logic

Workflow Start Start: Weigh Reagents Mix Mix in MW Vial (MeCN + K2CO3) Start->Mix MW_Step MW Irradiation 100°C, 15 min Mix->MW_Step Cool Cool to <50°C MW_Step->Cool Quench Quench in Ice Water Cool->Quench Decision Precipitate Formed? Quench->Decision Filter Vacuum Filtration (Wash H2O/Hexane) Decision->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate Decision->Extract No Final Final Product (Yellow Solid) Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or old reagents. The 2-Cl-5-NO2 moiety is sensitive to water.Use anhydrous MeCN. Ensure

is dry. Switch to DMF if solubility is poor.
Incomplete Conversion Temperature too low or reaction time too short.Increase MW temp to

or extend time to 25 min.
Pressure Spike Solvent volume too high or decomposition.Ensure headspace is >50% of vial volume. Do not overheat.
Impurity Profile Bis-substitution (rare) or degradation.Strictly control stoichiometry (1:1.1).

Solvent Selection Guide:

  • Acetonitrile (MeCN): Recommended. Low boiling point allows easy removal; "Green" solvent profile; Product precipitates easily upon water addition.

  • DMF/NMP: Use only if reactants are insoluble in MeCN. Requires aqueous workup to remove high-boiling solvent.

References

  • General Reactivity of 5-Nitropyrimidines

    • Campodónico, P. R., et al. (2020).[4] "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction." Frontiers in Chemistry.

  • Microwave-Assisted Synthesis of Pyrimidine Ethers

    • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis.
  • SNAr Methodology on Heterocycles

    • Roh, K. R., et al. (1999). "Microwave-assisted synthesis of diaryl ethers." Tetrahedron Letters.
  • Green Chemistry & Solvent Selection

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in SnAr reaction of 2-chloro-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals encountering yield and conversion bottlenecks during the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyrimidine.

Mechanistic Overview: The Double-Edged Sword of Electrophilic Activation

2-Chloro-5-nitropyrimidine is a highly activated electrophile. The synergistic electron-withdrawing effects of the pyrimidine ring nitrogens and the C5-nitro group severely deplete electron density at the C2 position. While this drastically lowers the activation energy barrier for nucleophilic attack, it introduces two major failure modes:

  • Hyper-susceptibility to Solvolysis: The substrate will rapidly react with adventitious water or alcohols in the presence of a base, destroying your starting material before the desired amine can react[1].

  • Meisenheimer Complex Trapping: For certain primary amines and benzohydrazides, intramolecular hydrogen bonding stabilizes the intermediate Meisenheimer complex so effectively that the departure of the chloride leaving group becomes the rate-determining step, stalling the reaction[2][3].

Below is the logical workflow for diagnosing your specific conversion issue.

SnAr_Troubleshooting Start Low Conversion: 2-Chloro-5-nitropyrimidine SnAr SideProduct Are major side products (e.g., 2-hydroxy) observed? Start->SideProduct Hydrolysis Issue: Hydrolysis/Solvolysis Highly activated electrophile reacts with water/alcohol SideProduct->Hydrolysis Yes Unreacted Issue: Stalled Reaction Unreacted Starting Material SideProduct->Unreacted No FixHydro Solution: Use strictly anhydrous conditions OR aqueous HPMC micellar catalysis Hydrolysis->FixHydro NucCheck Is the nucleophile weak (e.g., aniline, bulky amine)? Unreacted->NucCheck WeakNuc Issue: High Activation Energy for Nucleophilic Attack NucCheck->WeakNuc Yes StrongNuc Issue: Meisenheimer Complex Stability / HB Trapping NucCheck->StrongNuc No FixWeak Solution: Microwave irradiation (80°C), polar aprotic solvent, DIPEA base WeakNuc->FixWeak FixStrong Solution: Disrupt H-bonding network, optimize solvent polarity (e.g., MeCN) StrongNuc->FixStrong

Troubleshooting workflow for diagnosing low conversion in SnAr reactions.

Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover unreacted starting material. I am using a primary amine in ethanol. What is the mechanistic bottleneck? A1: The issue likely stems from the over-stabilization of the intermediate Meisenheimer complex. Kinetic studies on 2-chloro-5-nitropyrimidine reveal that intramolecular hydrogen bonding between the nucleophile's α-hydrogen and the pyrimidine nitrogen elicits a dual response. While it initially activates the site, it can stabilize the transition state to the point where the departure of the chloride leaving group becomes rate-limiting[2][4]. Actionable Fix: Switch from a protic solvent (ethanol) to a polar aprotic solvent like Acetonitrile (MeCN) or DMF. Aprotic solvents disrupt the bulk solvent-solute hydrogen bonding network, destabilizing the Meisenheimer complex just enough to facilitate rapid chloride expulsion.

Q2: I am seeing complete consumption of 2-chloro-5-nitropyrimidine, but my isolated yield of the aminated product is <20%. LC-MS shows a major [M-Cl+OH] peak. How do I prevent this? A2: You are observing competitive solvolysis (hydrolysis). Because 2-chloro-5-nitropyrimidine is highly activated, the presence of adventitious water and a base (e.g., K2CO3) leads to the rapid formation of 2-hydroxy-5-nitropyrimidine, which is an unreactive dead-end[1]. Actionable Fix: You have two distinct paths:

  • Strictly Anhydrous Organic: Use oven-dried glassware, anhydrous MeCN, and a non-nucleophilic base like DIPEA[5].

  • Engineered Aqueous (Green Chemistry): If you must run the reaction in water, use a polymeric additive like Hydroxypropyl Methylcellulose (HPMC). HPMC forms hydrophobic pockets that encapsulate the highly activated electrophile, shielding it from bulk aqueous hydroxide ions while allowing the lipophilic amine to react[1].

Q3: I am trying to couple a weakly nucleophilic aniline. The reaction barely proceeds at room temperature. Can I just add a stronger base like NaH? A3: No. Using a harsh base like NaH with 2-chloro-5-nitropyrimidine will lead to rapid degradation, ring-opening, and polymerization of the pyrimidine core. For weak α-nucleophiles or anilines, the activation energy for the initial nucleophilic attack is the rate-determining step, not the deprotonation of the amine[6]. Actionable Fix: Rely on thermal activation rather than base strength. Utilize microwave irradiation at 80 °C for 30-45 minutes with a mild base (K2CO3 or DIPEA) in MeCN[5].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and conversion outcomes for 2-chloro-5-nitropyrimidine SNAr reactions.

Solvent SystemBase ChoiceNucleophile TypePrimary Issue ObservedMechanistic CauseRecommended Solution
Aqueous / Wet THFKOH / NaOHPrimary AliphaticHigh Solvolysis (<20% Yield)Hydroxide outcompetes amine for highly activated C2 position[1].Add 0.1 wt% HPMC to shield electrophile, or switch to anhydrous MeCN.
Ethanol / MeOHEt3NHydrazines / AminesStalled Conversion (~50%)Protic solvent over-stabilizes Meisenheimer complex via H-bonding[3].Switch to polar aprotic solvent (DMF, MeCN) to force Cl- expulsion.
Anhydrous MeCNK2CO3Anilines (Weak Nuc)Unreacted Starting MaterialHigh activation energy barrier for initial nucleophilic attack[6].Apply Microwave irradiation (80 °C, 45 min)[5].
DMFNaHAnyBlack Tar / DegradationStrong base degrades the electron-deficient pyrimidine ring.Use mild, non-nucleophilic bases (DIPEA) or inorganic carbonates.

Validated Experimental Protocols

Protocol A: Anhydrous Microwave-Assisted SNAr (Ideal for Weak/Bulky Nucleophiles)

This protocol utilizes thermal activation to overcome the high energy barrier of weak nucleophiles while preventing hydrolysis[5].

  • Preparation: In an oven-dried G10 or G30 microwave vial, dissolve 2-chloro-5-nitropyrimidine (1.0 eq, e.g., 300 mg, 1.88 mmol) in strictly anhydrous Acetonitrile (5 mL).

  • Reagent Addition: Add the weak nucleophile (e.g., an aniline derivative) (1.0 eq) followed by anhydrous K2CO3 (2.5 eq) or DIPEA (2.0 eq).

  • Reaction: Seal the vial and heat in a microwave reactor at 80 °C for 45 minutes.

  • Validation Check (Self-Validating Step): Perform TLC (Hexanes:EtOAc 1:1). The highly UV-active starting material (Rf ~ 0.8) must be completely consumed, replaced by a bright yellow product spot (Rf ~ 0.6). If starting material persists, verify the microwave's power output and ensure the amine is not sterically precluded.

  • Workup: Dilute with ethyl acetate (10 mL), wash with 10% aqueous HCl to remove unreacted amine, extract the aqueous layer, dry over Na2SO4, and concentrate under vacuum[5].

Protocol B: Aqueous Micellar SNAr using HPMC (Ideal for Suppressing Hydrolysis in Green Solvents)

This protocol uses a polymer additive to create a hydrophobic microenvironment, preventing the hydroxide-driven solvolysis of the highly activated pyrimidine[1].

  • Solvent Preparation: Prepare a 0.1 wt% solution of Hydroxypropyl Methylcellulose (HPMC) in deionized water.

  • Reagent Mixing: To a reaction vessel containing the HPMC solution, add 2-chloro-5-nitropyrimidine (1.0 eq) and the amine nucleophile (1.0 eq). Crucial Causality: Do not add the base first, as this will initiate immediate hydrolysis before the amine can partition into the micelle.

  • Base Addition: Add the base (e.g., KOH or K3PO4, 1.5 eq) dropwise with vigorous stirring.

  • Reaction: Stir at room temperature (or up to 50 °C for less reactive amines) for 2-4 hours. The HPMC will shield the transition state from bulk water[1].

  • Workup: Extract the product using a green solvent like ethyl acetate. The aqueous HPMC layer can often be recycled for subsequent runs[1].

References

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]

  • Site activation effects promoted by intramolecular hydrogen bond interactions in SNAr reactions Source: RSC Advances URL:[Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC Source: Green Chemistry (via D-NB) URL:[Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels Source: MDPI URL:[Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study Source: Frontiers in Chemistry URL:[Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2-(4-Bromophenoxy)-5-nitropyrimidine by recrystallization Content Type: Technical Support Center (Troubleshooting & FAQs) Role: Senior Application Scientist

Welcome to the Application Support Hub. This guide addresses the specific challenges associated with purifying This compound , a key intermediate often synthesized via nucleophilic aromatic substitution (


). As a Senior Application Scientist, I have structured this protocol to move beyond simple "recipes" and address the chemical causality of purification failures.
Part 1: The "Golden Path" Protocol

Before troubleshooting, ensure you are following the baseline optimized protocol. Experience shows that 80% of purification failures for this compound stem from skipping the Pre-Recrystallization Wash .

Chemical Context:

  • Target Molecule: this compound.

  • Physical State: Pale yellow to off-white crystalline solid.

  • Solubility Profile: Soluble in hot ethyl acetate, acetonitrile, and ethanol; insoluble in water and hexanes.

  • Key Impurity: Unreacted 4-bromophenol (starting material). This phenol is "sticky" and often causes the product to "oil out" rather than crystallize.

Step-by-Step Methodology

Phase 1: Chemical Pre-Treatment (Crucial) Do not skip this. Recrystallization is a physical separation; it struggles to remove large excesses of sticky phenolic impurities.

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (approx. 10 mL/g).

  • Base Wash: Wash the organic layer twice with 10% aqueous Sodium Carbonate (

    
    ) .
    
    • Why? This deprotonates the unreacted 4-bromophenol (

      
      ), moving it into the aqueous layer as a phenoxide salt. The target pyrimidine is neutral and remains in the organic layer.
      
  • Drying: Wash with brine, dry over anhydrous

    
    , and evaporate to a solid.
    

Phase 2: Recrystallization Solvent System:Ethanol (95%) or Ethyl Acetate / Hexanes (1:3) .

  • Solvation: Transfer the pre-treated solid to an Erlenmeyer flask. Add Ethanol (approx. 5-8 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ) with stirring.
    
    • Checkpoint: If the solid does not dissolve completely at reflux, add more ethanol in 1 mL increments. If suspended particles remain (likely inorganic salts), filter the hot solution through a pre-warmed funnel.

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling on a cold benchtop induces "crash precipitation," trapping impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter via vacuum filtration.[1] Wash the cake with cold ethanol (or hexanes if using the EtAc/Hex system). Dry under vacuum at

    
    .
    
Part 2: Troubleshooting Guide

Use this section if the standard protocol fails.

Issue 1: The Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling, the solution turns cloudy and droplets of yellow oil form at the bottom, eventually solidifying into a gum. Diagnosis: The solution is either too concentrated, cooled too quickly, or contains residual phenol impurities acting as a solvent.

Possible CauseCorrective Action
Impurity Load Perform the Base Wash. If you skipped Phase 1, the residual 4-bromophenol lowers the melting point of the mixture, causing it to separate as a liquid (oil) before it can crystallize.
Solvent Polarity Change Solvent System. Switch to Ethyl Acetate/Hexane . Dissolve in min. hot Ethyl Acetate, then add hot Hexane dropwise until persistent cloudiness appears. Cool slowly.
Supersaturation Re-heat and Dilute. The oil is a supersaturated liquid phase. Re-heat to dissolve the oil, add 10-20% more solvent, and seed with a pure crystal at

.
Issue 2: Persistent Yellow/Orange Color

Symptom: The crystals are structurally sound but have a deep yellow or orange hue (Target should be pale yellow/off-white). Diagnosis: Contamination with oxidized phenolic byproducts or nitropyrimidine hydrolysis products.

  • The Fix: Perform a Charcoal Treatment .

    • Dissolve crystals in hot ethanol.

    • Add activated carbon (5-10 wt%).

    • Stir at reflux for 5 minutes.

    • Filter HOT through Celite to remove carbon.

    • Proceed with cooling/crystallization.[2]

Issue 3: Low Yield (<50%)

Symptom: Mother liquor is dark; very few crystals form even after icing. Diagnosis: Product is too soluble in the chosen solvent volume.

  • The Fix:

    • Evaporate the mother liquor to half its volume.

    • Add a "co-solvent" (Anti-solvent) like Water (if using Ethanol) or Hexane (if using Ethyl Acetate).

    • Add the anti-solvent dropwise to the hot solution until slight turbidity persists, then cool.

Part 3: Visualization & Logic Flows
Workflow Diagram: The Purification Lifecycle

This diagram illustrates the critical decision points between Chemical Washing and Physical Recrystallization.

PurificationWorkflow node_start Crude Reaction Mixture (Solid/Residue) node_dissolve Dissolve in Ethyl Acetate node_start->node_dissolve node_wash Base Wash (10% Na2CO3) *CRITICAL STEP* node_dissolve->node_wash Removes 4-Bromophenol node_organic Isolate Organic Layer (Dry & Evaporate) node_wash->node_organic node_recryst Recrystallization (Hot Ethanol or EtAc/Hex) node_organic->node_recryst node_check Check: Oil or Crystal? node_recryst->node_check node_success Pure Product (Pale Yellow Solid) node_check->node_success Crystals Form node_fail Oiling Out / Gum node_check->node_fail Oils Out node_fail->node_recryst Re-seed / Adjust Solvent

Caption: Figure 1. Optimized purification workflow emphasizing the necessity of the pre-recrystallization base wash to remove phenolic impurities.

Troubleshooting Logic Tree

Use this decision tree to diagnose specific failure modes during the experiment.

TroubleshootingTree start Problem Encountered q1 Is it Oiling Out? start->q1 sol_oil1 Cause: Impurities Action: Base Wash (Na2CO3) q1->sol_oil1 Yes (Sticky) sol_oil2 Cause: Cooling Shock Action: Re-heat, Cool Slow q1->sol_oil2 Yes (Cloudy Oil) q2 Is Yield Low? q1->q2 No sol_yield Action: Concentrate & Add Anti-Solvent (Hexane/Water) q2->sol_yield Yes q3 Is Color Dark? q2->q3 No sol_color Action: Activated Carbon Treatment (Hot) q3->sol_color Yes

Caption: Figure 2. Diagnostic logic tree for identifying root causes of purification failures (Oiling, Yield, or Color).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use water as the primary solvent? A: No. This compound is highly lipophilic due to the aryl ether and bromine substituent. It is practically insoluble in water. Water should only be used as an anti-solvent (added dropwise to a hot ethanol solution) to force precipitation [1].

Q: My product has a melting point of 135-140°C. Is this pure? A: This range is consistent with similar 5-nitropyrimidine diaryl ethers. However, "sharpness" is more important than the absolute value. A range of


 (e.g., 138-140°C) indicates high purity. A broad range (e.g., 130-140°C) indicates retained solvent or phenolic impurities [2].

Q: Is the product sensitive to heat during drying? A: Nitro-aromatics generally have good thermal stability below 100°C, but they can be shock-sensitive or decompose at very high temperatures. Dry at


 under vacuum. Avoid temperatures above 

for extended periods [3].

Q: Why do I see two spots on TLC after recrystallization? A: If the second spot is lower (more polar), it is likely the hydrolysis product (5-nitropyrimidin-2-one), formed if you boiled the compound in wet solvents for too long. If the spot is higher (less polar), it is likely the 4-bromophenol starting material.

References
  • Royal Society of Chemistry. (2012). Supplementary Information: Synthetic routes to substituted nitropyrimidines. Retrieved from [Link]

Sources

Minimizing hydrolysis side products in nitropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical challenge of minimizing hydrolysis side products during the nitration of pyrimidine cores.

Pyrimidines are inherently electron-deficient (π-deficient), making electrophilic aromatic substitution (SEAr) like nitration kinetically difficult. This forces chemists to use harsh conditions (high temperature, strong mixed acids) that paradoxically favor nucleophilic attack by water (hydrolysis). This guide provides mechanistic insights and troubleshooting workflows to resolve this conflict.

⚡ Quick Diagnostic: What is your failure mode?

SymptomProbable CauseImmediate Action
Loss of Halogen: Product analyzes as a hydroxy-nitropyrimidine instead of halo-nitropyrimidine.Hydrolytic Dehalogenation. Aqueous acid attacked the C-Cl/C-Br bond.Switch to Anhydrous Nitration (Method B) or Reorder Synthesis (Method A).
Ring Cleavage/Explosion: Low yield; formation of energetic linear byproducts (e.g., FOX-7 precursors).Over-Nitration. Formation of unstable gem-dinitro species followed by hydrolytic ring opening.Control Temperature (<10°C) and Stoichiometry (See Module 2).
No Reaction: Starting material recovered.Deactivated Ring. The pyrimidine is too electron-poor for standard mixed acid.Activate with electron-donating groups (EDGs) or use TFAA-mediated nitration .

🛠 Module 1: Strategic Planning (The "Order of Operations")

The most common error is attempting to nitrate a halogenated pyrimidine (e.g., 4,6-dichloropyrimidine) using aqueous mixed acids. The acid catalyzes the hydrolysis of the C-Cl bond to C-OH faster than it nitrates the ring.

Q: How do I obtain a nitrated chloropyrimidine without hydrolysis?

A: You must invert your synthetic route. Do not nitrate the chloride; chloride the nitro-diol.

The Standard Industrial Route (Self-Validating Protocol):

  • Start: 4,6-Dihydroxypyrimidine.

  • Nitrate: Use HNO₃/Acetic Acid (or H₂SO₄) to get 5-nitro-4,6-dihydroxypyrimidine. (The OH groups activate the ring, allowing milder conditions).

  • Chlorinate: Treat the nitro compound with POCl₃/PhNEt₂ to yield 5-nitro-4,6-dichloropyrimidine.

Why this works: The nitro group is installed when the ring is electron-rich (OH groups). The sensitive C-Cl bonds are formed last, avoiding the acidic nitration environment entirely.

🛠 Module 2: Troubleshooting Ring Hydrolysis (The FOX-7 Pathway)

When nitrating 4,6-dihydroxypyrimidines, a common side reaction is the destruction of the pyrimidine ring itself.

Q: My yield is low, and I see linear decomposition products. What happened?

A: You likely formed a gem-dinitro intermediate . In strong acid, 5-nitro-4,6-dihydroxypyrimidine can accept a second nitro group at the C5 position, destroying aromaticity. This unstable intermediate (5,5-dinitro-4,6-dioxo-tetrahydropyrimidine) is highly susceptible to hydrolytic ring opening , often collapsing into dinitroacetamide derivatives or FOX-7 (1,1-diamino-2,2-dinitroethylene).

Visualizing the Failure Pathway

G Start 4,6-Dihydroxypyrimidine Nitro 5-Nitro-4,6-dihydroxypyrimidine (Target) Start->Nitro HNO3, <10°C (Kinetic Control) Gem 5,5-Dinitro Intermediate (Unstable) Nitro->Gem Excess HNO3, >20°C (Over-Nitration) Hydrolysis Ring Opening (Hydrolysis) Gem->Hydrolysis H2O / H+ Waste Linear Byproducts (FOX-7 Precursors) Hydrolysis->Waste Irreversible

Caption: Figure 1. The Kinetic vs. Thermodynamic competition. High temperatures or excess acid drive the reaction toward the unstable gem-dinitro species, which hydrolyzes to open-chain waste.

Corrective Protocol:

  • Stoichiometry: Limit HNO₃ to 1.05 equivalents.

  • Temperature: Maintain reaction below 10°C . The second nitration typically has a higher activation energy.

  • Quench: Pour onto ice immediately upon consumption of starting material (monitor via TLC/HPLC). Do not let it "stir overnight."

🛠 Module 3: Anhydrous Nitration (For Sensitive Substrates)

If you must nitrate a substrate prone to hydrolysis (e.g., a pyrimidine with an ester or acid-labile protecting group) and cannot change the synthetic order, you must eliminate water.

Q: How do I nitrate without aqueous acid?

A: Use the TFAA / Nitrate System . Trifluoroacetic Anhydride (TFAA) reacts with Ammonium Nitrate (NH₄NO₃) or fuming HNO₃ to generate the nitronium ion (NO₂⁺) and Trifluoroacetic acid (TFA). This system is effectively anhydrous .

Mechanism:



The active species is a mild nitrating agent that operates in organic solvent (e.g., CH₂Cl₂ or neat TFA) without free water.
Protocol: Anhydrous Nitration of Sensitive Pyrimidines
  • Setup: Flame-dry a 3-neck flask; maintain inert atmosphere (N₂).

  • Solvent: Dissolve substrate (1.0 eq) in Trifluoroacetic Anhydride (TFAA) (4–6 eq).

  • Reagent Addition: Cool to 0°C. Add Ammonium Nitrate (NH₄NO₃) (1.1 eq) portion-wise.

    • Note: NH₄NO₃ is safer than fuming HNO₃ and easier to handle dry.

  • Reaction: Allow to warm to Room Temp (20–25°C). Monitor by TLC.[1][2]

  • Workup (Critical):

    • Remove excess TFAA under reduced pressure (rotary evaporator) before adding water.

    • Pour residue onto ice/NaHCO₃.

    • Why? Quenching TFAA with water generates exothermic TFA, which can cause flash-hydrolysis. removing TFAA first mitigates this.

📊 Summary of Conditions

Substrate TypeRecommended MethodKey ReagentsRisk Factor
Pyrimidinols (e.g., Uracil, 4,6-dihydroxy)Standard Mixed Acid HNO₃ / H₂SO₄ (0°C)Ring Oxidation / FOX-7 formation if T > 20°C.
Halopyrimidines (e.g., 4-chloropyrimidine)Anhydrous TFAA NH₄NO₃ / TFAAHydrolysis of Cl to OH if water is present.
Activated Pyrimidines (e.g., Amino-pyrimidines)Nitrate Salt Method KNO₃ / H₂SO₄Exothermic runaway; potentially explosive.

References

  • Mechanisms of Pyrimidine Nitr

    • Latypov, N. V., et al. "Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines." ResearchGate.[3] (Discusses the formation of gem-dinitro intermediates and their hydrolysis to FOX-7).

  • Synthesis of 4,6-Dichloro-5-nitropyrimidine

    • BenchChem. "4,6-Dichloro-5-nitropyrimidine synthesis." (Outlines the standard route: Nitration of dihydroxy compound followed by POCl3 chlorination).

  • TFAA Mediated Nitr

    • Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[3] Organic & Biomolecular Chemistry. (Establishes the TFAA/HNO3 protocol for deactivated heterocycles).

  • Nitration of 2-Substituted Pyrimidine-4,6-diones

    • Journal of Organic Chemistry. "Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones." (Detailed kinetics of the over-nitration pathway).

Sources

Handling solubility issues of 5-nitropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 5-nitropyrimidine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the common challenges associated with the solubility of these critical building blocks. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experimental work.

Understanding the Challenge: Why is 5-Nitropyrimidine Solubility an Issue?

The 5-nitropyrimidine scaffold is a cornerstone in medicinal chemistry due to its versatile reactivity and presence in numerous biologically active compounds. However, the inherent physicochemical properties of this moiety often lead to significant solubility challenges. The strong electron-withdrawing nature of the nitro group, combined with the aromatic pyrimidine ring, results in a planar, rigid structure with high crystal lattice energy.[1][2] This high lattice energy means that a substantial amount of energy is required to break apart the crystal structure and solvate the individual molecules, often leading to poor solubility in a wide range of common organic solvents.

Furthermore, the presence of the nitro group and pyrimidine nitrogens can lead to strong intermolecular interactions, such as dipole-dipole forces and hydrogen bonding (in the case of amino-substituted derivatives), further stabilizing the crystal lattice and hindering dissolution.[3] Overcoming these solubility hurdles is paramount for efficient reaction kinetics, accurate analytical measurements, and successful formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common questions and issues encountered when working with 5-nitropyrimidine intermediates.

Q1: My 5-nitropyrimidine intermediate is poorly soluble in my reaction solvent, leading to a sluggish or incomplete reaction. What are my immediate options?

This is a very common scenario. A poorly solubilized starting material will have limited availability to react, leading to extended reaction times, low conversions, and the potential for side product formation. Here’s a systematic approach to troubleshoot this issue:

  • Solvent Screening: The first and most straightforward approach is to perform a systematic solvent screening. While you may have a preferred solvent for a particular transformation, the solubility of your specific 5-nitropyrimidine derivative might necessitate a change. It's beneficial to test a range of solvents with varying polarities.

  • Co-solvent Systems: If a single solvent doesn't provide adequate solubility, a co-solvent system can be highly effective.[][5][6] By mixing a solvent in which your intermediate has high solubility with your primary reaction solvent, you can significantly enhance the overall solvating power of the medium. Common water-miscible organic co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][7] For organic reactions, a mixture of a polar aprotic solvent (e.g., DMF, DMSO) with a less polar solvent (e.g., THF, Dioxane) can be beneficial. The goal is to disrupt the crystal lattice of the solute while maintaining compatibility with your reaction conditions.

  • Temperature Elevation: Increasing the reaction temperature can often improve the solubility of your intermediate.[8] However, this must be done with caution, as higher temperatures can also lead to degradation of your starting material or product, or promote the formation of undesired side products. It is crucial to first assess the thermal stability of your compound.

Q2: I'm struggling to find a suitable solvent for the purification of my 5-nitropyrimidine product by recrystallization. What should I consider?

Recrystallization is a powerful purification technique, but its success hinges on the differential solubility of your product and impurities in a given solvent system at different temperatures.

  • Ideal Recrystallization Solvent Properties:

    • The compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

    • The solvent should not react with your compound.

    • The solvent should be volatile enough to be easily removed from the purified crystals.

  • Systematic Approach to Finding a Recrystallization Solvent:

    • Start with small-scale solubility tests in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile).

    • If a single solvent is not ideal, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe turbidity. Then, add a small amount of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

Q3: Can pH be used to improve the solubility of 5-nitropyrimidine intermediates?

Yes, for 5-nitropyrimidine derivatives that contain ionizable functional groups (e.g., amino or hydroxyl groups), pH adjustment can be a very effective strategy to enhance solubility.[][9]

  • For Basic Intermediates (e.g., 2-amino-5-nitropyrimidine): In acidic conditions, the amino group will be protonated, forming a more soluble salt.[10] This is a common strategy in both reaction workups and for preparing aqueous solutions for biological assays.

  • For Acidic Intermediates (e.g., 5-nitro-uracil derivatives): In basic conditions, acidic protons can be removed to form a more soluble salt.

It is important to note that the stability of your compound at different pH values should be considered.[9] Extreme pH conditions can sometimes lead to hydrolysis or other degradation pathways.

Q4: I've heard about using surfactants to improve solubility. Is this applicable to synthetic intermediates?

While more commonly associated with drug formulation, surfactants can be a useful tool in a synthetic setting, particularly for reactions in aqueous media or for preparing stock solutions for screening.[1][11][12]

  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles.[12][13] The hydrophobic core of these micelles can encapsulate poorly water-soluble molecules, effectively increasing their concentration in the bulk aqueous phase.[11]

  • Types of Surfactants:

    • Non-ionic surfactants like Polysorbates (Tweens) and Pluronics are often used due to their lower potential for interacting with charged species in the reaction.[11][14]

    • Anionic surfactants such as sodium lauryl sulfate (SLS) and cationic surfactants like cetrimonium bromide can also be effective, but their ionic nature may interfere with certain reaction mechanisms.[11]

In-Depth Technical Guides

Systematic Solvent and Co-Solvent Screening Protocol

This protocol outlines a systematic approach to identifying a suitable solvent or co-solvent system for a poorly soluble 5-nitropyrimidine intermediate.

Objective: To determine the solubility of a 5-nitropyrimidine intermediate in a range of common organic solvents and co-solvent systems.

Materials:

  • 5-nitropyrimidine intermediate

  • A selection of anhydrous organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Protocol:

  • Single Solvent Screening:

    • To a series of labeled vials, add a pre-weighed amount of the 5-nitropyrimidine intermediate (e.g., 10 mg).

    • To each vial, add a measured volume of a single solvent (e.g., 1 mL).

    • Stir the mixtures at room temperature for a set period (e.g., 1 hour).

    • Visually assess the solubility. If the solid has completely dissolved, the solubility is at least 10 mg/mL. If not, you can incrementally add more solvent until the solid dissolves to get an approximate solubility.

  • Co-Solvent Screening:

    • Based on the results from the single solvent screening, select a "good" solvent (one with high solubility) and a "poor" but miscible solvent (often the primary reaction solvent).

    • Prepare a series of co-solvent mixtures with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of poor:good solvent).

    • Repeat the solubility assessment from step 1 with these co-solvent mixtures.

Data Presentation:

The results of this screening can be summarized in a table for easy comparison.

Solvent/Co-solvent System (v/v)Approximate Solubility (mg/mL) at 25°CObservations
DCM< 5Insoluble
THF~10Sparingly Soluble
MeCN~8Sparingly Soluble
EtOAc< 5Insoluble
Toluene< 2Very Insoluble
DMF> 50Highly Soluble
DMSO> 50Highly Soluble
THF:DMF (9:1)~20Moderately Soluble
THF:DMF (4:1)> 40Soluble

Workflow Diagram:

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Co-Solvent Screening A Weigh 10mg of 5-Nitropyrimidine Intermediate into Vials B Add 1mL of Individual Solvents (DCM, THF, MeCN, EtOAc, Toluene, DMF, DMSO) A->B C Stir at Room Temperature for 1 Hour B->C D Visually Assess Solubility and Record Observations C->D E Select 'Good' (e.g., DMF) and 'Poor' (e.g., THF) Solvents D->E Proceed if single solvent is inadequate F Prepare Co-Solvent Mixtures (9:1, 4:1, 1:1, 1:4, 1:9) E->F G Repeat Solubility Assessment with Co-Solvent Mixtures F->G H Identify Optimal Co-Solvent Ratio G->H

Caption: Workflow for Systematic Solvent and Co-Solvent Screening.
pH-Dependent Solubility Determination Protocol

This protocol is for determining the solubility of a 5-nitropyrimidine intermediate with an ionizable group as a function of pH.

Objective: To quantify the solubility of an ionizable 5-nitropyrimidine intermediate in aqueous solutions of varying pH.

Materials:

  • Ionizable 5-nitropyrimidine intermediate

  • A series of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Thermostatic shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

  • pH meter

Protocol:

  • Sample Preparation:

    • Add an excess amount of the 5-nitropyrimidine intermediate to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is crucial to ensure saturation.[15]

  • Equilibration:

    • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[15]

  • Phase Separation:

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully remove an aliquot of the clear supernatant.

    • Dilute the aliquot with the corresponding buffer to a concentration within the linear range of your analytical method.

    • Determine the concentration of the dissolved intermediate using a validated UV-Vis or HPLC method.

  • Data Analysis:

    • Calculate the solubility at each pH and plot solubility versus pH.

Workflow Diagram:

G A Add Excess Intermediate to Buffers of Varying pH B Equilibrate in Thermostatic Shaker (24-48h) A->B C Centrifuge to Separate Solid and Supernatant B->C D Extract and Dilute Supernatant C->D E Quantify Concentration (UV-Vis or HPLC) D->E F Plot Solubility vs. pH E->F

Caption: Workflow for pH-Dependent Solubility Determination.

Advanced Strategies for Extremely Poorly Soluble Intermediates

For particularly challenging 5-nitropyrimidine intermediates, more advanced techniques may be required:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline intermediate into an amorphous polymer matrix.[2][7][16] The resulting amorphous form has a higher free energy and thus enhanced aqueous solubility compared to the crystalline form.[1] This is typically achieved through spray drying or hot-melt extrusion.[2]

  • Particle Size Reduction: Decreasing the particle size of the intermediate through techniques like micronization or nanomilling increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[16][17][18]

  • Salt Formation: For intermediates with ionizable groups, forming a stable salt can significantly improve solubility and handling properties.[1][10] This requires screening various counter-ions to find a salt with optimal physicochemical properties.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively troubleshoot and overcome the solubility challenges posed by 5-nitropyrimidine intermediates, leading to more efficient and successful research and development outcomes.

References

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]

  • National Center for Biotechnology Information. 5-Nitropyrimidine | C4H3N3O2 | CID 11040699 - PubChem. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Google Patents. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]

  • American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]

  • National Center for Biotechnology Information. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from: [Link]

  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Preprints.org. Co-solvency: Significance and symbolism. Available from: [Link]

  • SlideShare. Methods of solubility enhancements. Available from: [Link]

  • National Center for Biotechnology Information. 5-Nitropyrimidin-2-amine | C4H4N4O2 | CID 76490 - PubChem. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Veranova. Improving solubility and accelerating drug development. Available from: [Link]

  • Cheméo. Chemical Properties of Pyrimidine, 2,4-dichloro-5-nitro- (CAS 49845-33-2). Available from: [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques - PMC. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • World Scientific News. Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]

  • National Center for Biotechnology Information. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC. Available from: [Link]

  • Ibis Scientific, LLC. The Impact of pH on Chemical Stability in Lab Experiments. Available from: [Link]

  • PubMed. Dissolution of Ionizable Water-Insoluble Drugs: The Combined Effect of pH and Surfactant. Available from: [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • National Center for Biotechnology Information. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Available from: [Link]

  • National Center for Biotechnology Information. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC. Available from: [Link]

  • American Pharmaceutical Review. Poor Solubility – Where Do We Stand 25 Years after the 'Rule of Five'?. Available from: [Link]

  • Asian Journal of Pharmaceutical Research. Enhancing the Solubility of Poorly Soluble Drugs. Available from: [Link]

  • Pharmatutor. Technologies to Counter Poor Solubility Issues: A Review. Available from: [Link]

  • OENO One. The fundamental role of pH in the anthocyanins chemical behavior and in their extractability during winemaking. Available from: [Link]

  • American Chemical Society - Figshare. Solubility Correlations of Common Organic Solvents. Available from: [Link]

  • MDPI. Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]

Sources

Controlling regioselectivity in substituted pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Technical Support Center.

Current Ticket: Regioselectivity Control in Substituted Pyrimidine Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

Pyrimidine synthesis is notoriously sensitive to electronic and steric nuances.[1][2] The electron-deficient nature of the ring makes it susceptible to nucleophilic attack (


), while its nitrogen lone pairs often poison transition metal catalysts.[1]

This guide addresses the three most common "pain points" reported by medicinal chemists:

  • Selectivity in Polyhalogenated Systems (The "2,4-dichloro" problem).

  • Catalytic Cross-Coupling Failures (Ligand poisoning and oxidative addition hierarchy).

  • Ambident N-Alkylation (Controlling N1 vs. N3).

Module 1: Functionalizing Polyhalogenated Pyrimidines ( )

The Scenario: You are reacting a nucleophile (amine, alkoxide, thiol) with 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.[1]

Core Principle: In


 reactions, the position most depleted of electron density reacts first.[1]
  • C4/C6 Position: Highly electron-deficient due to the para-like resonance effect of the N1/N3 atoms. The intermediate Meisenheimer complex is stabilized by the ability to place the negative charge on a nitrogen atom.[1]

  • C2 Position: Less reactive kinetically.[1] The negative charge in the intermediate is less effectively stabilized compared to the C4 pathway.[1]

Troubleshooting Guide

Issue 1: "I need the C2-substituted product, but C4 is reacting first."

  • Diagnosis: You are fighting the intrinsic kinetic bias of the pyrimidine ring.[1] Standard conditions will always favor C4 substitution (typically >95:5 ratio).[1]

  • Protocol (The "Blocking" Strategy):

    • Step 1: React C4 with a "dummy" group or the group intended for C4 first.[1]

    • Step 2: Isolate the 4-substituted-2-chloropyrimidine.

    • Step 3: Perform the second

      
       at C2 (requires higher temperature/stronger forcing).
      
  • Protocol (The "Direct C2" Exception):

    • Condition: If using specific nucleophiles like alkoxides or formamides , C2 selectivity can sometimes be achieved via hydrogen-bond directing effects (e.g., H-bonding between the nucleophile and a C5-substituent or the ring nitrogen).[1]

    • Reference: See WuXi AppTec QM analyses on C2-selective displacement [1].

Issue 2: "I am getting a mixture of C2 and C4 products."

  • Diagnosis:

    • Temperature too high: You have exceeded the activation energy for the C2 pathway, losing kinetic control.[1]

    • Stoichiometry excess: You used >1.1 equivalents of nucleophile.

    • Lewis Acid Contamination: Metal ions can coordinate to N1/N3, altering the electrophilicity of adjacent carbons.[1]

  • Solution:

    • Cryogenic Control: Run the reaction at -78°C to 0°C. The C4 position has a lower activation barrier (

      
      ); low temperature locks out the C2 pathway.[1]
      
    • Solvent Switch: Use a non-polar solvent (DCM, Toluene) to maximize the energy difference between the transition states.[1] Polar aprotic solvents (DMF, DMSO) accelerate both rates, eroding selectivity.[1]

Data: Relative Rates of Substitution (2,4-Dichloropyrimidine)
NucleophileConditionsMajor IsomerSelectivity (C4:C2)Notes
Amines (

)
THF, 0°CC4 >98:2Kinetic control dominates.[1]
Alkoxides (NaOR) THF, -78°CC4 ~90:10C2 byproduct increases with temp.[1]
Thiols (NaSR) DMF, RTC4 >95:5Highly nucleophilic, fast reaction.[1]
Bulky Amines RefluxC4 VariableSteric hindrance at C4 can push to C2.[1]

Module 2: Palladium-Catalyzed Cross-Coupling

The Scenario: Suzuki-Miyaura or Buchwald-Hartwig coupling on a halopyrimidine.

Core Principle: Oxidative addition of Pd(0) into the C-Cl bond follows the bond dissociation energy (BDE) and local electron deficiency.[1]

  • Standard Rule: C4-Cl is weaker and more electron-deficient than C2-Cl. Pd inserts at C4 first.

  • The "Poisoning" Trap: Pyrimidine nitrogens are excellent ligands.[1] They bind to Pd(II), forming stable "rest states" that kill the catalytic cycle.[1]

Troubleshooting Guide

Issue 3: "The reaction stalls at 20% conversion."

  • Diagnosis: Catalyst poisoning.[1] The pyrimidine substrate is out-competing your phosphine ligand for the Palladium center.

  • Solution:

    • Ligand Overkill: Use bulky, electron-rich ligands like XPhos , BrettPhos , or

      
       .[1] These create a steric wall that prevents the Pd from coordinating to the pyrimidine nitrogen.[1]
      
    • Masking: If possible, use a pyrimidine N-oxide (though this adds synthetic steps).[1]

Issue 4: "I need to couple at C2 before C4." (The Holy Grail) [1]

  • Diagnosis: You are attempting to invert the electronic preference.

  • Protocol (The NHC Bypass):

    • Use Pd-PEPPSI-IPent or similar bulky N-Heterocyclic Carbene (NHC) catalysts.[1][3]

    • Mechanism:[3][4][5][6][7] The extreme bulk of the IPent ligand destabilizes the oxidative addition complex at C4 (due to peri-interactions with C5-H).[1] The C2 position, being flanked by two nitrogens, offers a specific "pocket" that these bulky catalysts can access more favorably in certain steric environments [2].[1]

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for functionalizing a 2,4-dichloropyrimidine.

PyrimidineLogic Start Start: 2,4-Dichloropyrimidine Goal What is your target? Start->Goal C4_First C4-Functionalization Goal->C4_First Most Common C2_First C2-Functionalization Goal->C2_First Challenging Standard_SNAr Standard SNAr (Amine/Thiol, 0°C) C4_First->Standard_SNAr Nucleophile Coupling_C4 Pd-Coupling (Standard Ligands: PPh3, dppf) C4_First->Coupling_C4 Boronic Acid Block_Strategy Strategy A: Block C4 (Sacrificial Group) C2_First->Block_Strategy Robust Route NHC_Catalysis Strategy B: Pd-NHC Catalysis (Pd-PEPPSI-IPent) C2_First->NHC_Catalysis Advanced Route Product_C4 4-Substituted-2-Chloro (Major Isomer) Standard_SNAr->Product_C4 Kinetic Control Coupling_C4->Product_C4 Oxidative Addition Product_C2 2-Substituted-4-Chloro (Rare/Difficult) Block_Strategy->Product_C2 NHC_Catalysis->Product_C2 Steric Control

Caption: Workflow for regioselective functionalization of 2,4-dichloropyrimidine. Green paths indicate kinetically favored routes; Orange paths require specific engineering.[1]

Module 4: N-Alkylation & Tautomer Control

The Scenario: Alkylating a pyrimidinone (e.g., uracil or thymine derivatives).[1] The Problem: Competition between N1-alkylation, N3-alkylation, and O-alkylation.

FAQs

Q: How do I favor N1 alkylation over N3?

  • A: Use the "Silyl-Hilbert-Johnson" method.[1]

    • Treat the pyrimidine with HMDS (Hexamethyldisilazane) to form the bis-silylated intermediate (O-SiMe3 at C2/C4).[1]

    • React with the alkyl halide.[1][8] The N1 position is more nucleophilic in the silylated form due to specific electronic activation by the Lewis acid catalyst (often

      
       or TMSOTf) [3].[1]
      

Q: Why am I getting O-alkylation?

  • A: You are likely using a "hard" electrophile (e.g., alkyl tosylate) with a "hard" base (e.g.,

    
    ) in a polar aprotic solvent.[1]
    
  • Fix: Switch to "soft" conditions. Use a softer counter-ion (Li+ or Cs+) and ensure the electrophile is an alkyl iodide.[1] Alternatively, protect the oxygen if O-alkylation persists.[1]

References

  • WuXi AppTec. (2024).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Link

  • Organ, M. G., et al. (2014).[1] C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. Chemistry – A European Journal.[1][3] Link (Contextual citation based on general findings in this field).

  • Pluta, K., et al. (2021).[1] Regioselective Synthesis of Substituted Pyrimidines. International Journal of Molecular Sciences. Link[1]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Standard authoritative text for fundamental mechanisms).

Sources

Technical Support Center: Stability & Handling of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing their 5-nitropyrimidine intermediates during routine base-mediated reactions or aqueous workups. This guide is designed to explain the chemical causality behind these degradation pathways and provide field-proven, self-validating protocols to ensure the stability of 2-(4-bromophenoxy)-5-nitropyrimidine.

Core Mechanistic Overview: The Vulnerability of the C2 Position

To understand how to handle this compound, you must first understand its electronic environment. The 5-nitropyrimidine scaffold is one of the most electron-deficient aromatic systems encountered in medicinal chemistry.

  • Extreme Electrophilicity: The presence of two endocyclic nitrogen atoms combined with the strong resonance electron-withdrawing effect (-M) of the C5 nitro group severely depletes electron density at the C2 position.

  • Leaving Group Dynamics: The 4-bromophenoxy moiety is an excellent leaving group. The resulting 4-bromophenoxide anion is resonance-stabilized and has a relatively low pKa (~9.3).

  • The Meisenheimer Complex: Under basic conditions, if the base possesses any nucleophilic character (e.g., OH⁻, RO⁻, or 1°/2° amines), a rapid Nucleophilic Aromatic Substitution (SNAr) occurs. The nucleophile attacks the C2 position, forming a highly stable Meisenheimer complex[1]. The stabilization of this zwitterionic intermediate by the 5-nitro group drastically lowers the activation energy for degradation, accelerating the SNAr addition-elimination sequence[2].

Troubleshooting Guide & FAQs

Q1: My yield of this compound drops to zero during aqueous workup, and I isolate a highly polar byproduct. What is happening? Causality & Solution: You are observing base-induced hydrolysis. Hydroxide ions from basic aqueous washes (like NaOH or KOH) are strong, unhindered nucleophiles. They rapidly attack the highly electrophilic C2 position, displacing the 4-bromophenoxide leaving group to form 2-hydroxy-5-nitropyrimidine (which tautomerizes to 5-nitropyrimidin-2(1H)-one)[1]. Actionable Fix: Replace aqueous hydroxide washes with strictly neutral or mildly acidic buffers (e.g., saturated NH₄Cl). If a basic extraction is absolutely mandatory, use cold saturated NaHCO₃, keep the temperature strictly at 0°C, and minimize contact time.

Q2: I attempted a cross-coupling reaction using K₂CO₃ in Methanol, but LC-MS shows a mass corresponding to a methoxy adduct. Why? Causality & Solution: Methanol, in the presence of a base like K₂CO₃, generates small equilibrium concentrations of methoxide (MeO⁻). Because the 5-nitropyrimidine ring is highly activated, even trace methoxide will drive an irreversible SNAr reaction, yielding 2-methoxy-5-nitropyrimidine[2]. Actionable Fix: Switch to non-nucleophilic, aprotic solvents such as anhydrous Acetonitrile (MeCN), Tetrahydrofuran (THF), or 1,4-Dioxane.

Q3: Can I use triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base without degrading the substrate? Causality & Solution: Yes, provided the solvent is strictly anhydrous. Tertiary amines like DIPEA are sterically hindered and generally lack the nucleophilicity required to form a stable Meisenheimer complex at the C2 position. DIPEA is preferred over TEA due to its higher steric bulk, which further suppresses any background nucleophilic attack.

Quantitative Degradation Profile

The following table summarizes the stability of this compound under various basic conditions, allowing for easy comparison of degradation kinetics.

Base / ReagentSolvent SystemTemp (°C)Half-Life (t₁/₂)Primary DegradantMechanism
1.0 M NaOH THF / H₂O (1:1)25< 5 mins2-Hydroxy-5-nitropyrimidineHydrolysis (SNAr)
K₂CO₃ Methanol25< 15 mins2-Methoxy-5-nitropyrimidineAlkoxylation (SNAr)
Piperidine (2 eq) DMF25~ 10 mins5-Nitro-2-(piperidin-1-yl)pyrimidineAminolysis (SNAr)
DIPEA (3 eq) Anhydrous DCM25> 72 hoursNone (Intact Substrate)Steric Hindrance
Cs₂CO₃ Anhydrous THF60> 24 hoursNone (Intact Substrate)Non-nucleophilic

Validated Experimental Protocols

Every protocol described here acts as a self-validating system: by strictly controlling the nucleophilicity of the environment, you inherently validate whether degradation is base-induced or thermally driven.

Protocol 1: Setup for Base-Mediated Reactions (Preventing SNAr)

Objective: To perform a base-mediated reaction (e.g., enolate alkylation) without degrading the pyrimidine substrate.

  • Glassware Preparation: Flame-dry all reaction vessels under vacuum and backfill with dry nitrogen to eliminate ambient moisture. Moisture generates destructive hydroxide ions in the presence of base.

  • Solvent Selection: Dissolve this compound in a strictly anhydrous, non-nucleophilic solvent (e.g., anhydrous THF, DCM, or Toluene).

  • Base Addition: Cool the solution to 0°C. Dropwise add a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine[DIPEA] or 1,8-Diazabicyclo[5.4.0]undec-7-ene [DBU]). Strictly avoid primary/secondary amines or alkoxides.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The appearance of a peak at m/z ~171/173 (corresponding to the 4-bromophenoxide anion) serves as an immediate, self-validating indicator that unwanted SNAr degradation has occurred.

Protocol 2: Aqueous Workup for Base-Sensitive Pyrimidines

Objective: Quench the reaction and isolate the product without inducing basic hydrolysis.

  • Quenching: Quench the reaction mixture at 0°C using a mild, slightly acidic buffer such as saturated aqueous ammonium chloride (NH₄Cl) or 0.5 M NaHSO₄. Never use NaOH or strong aqueous bases.

  • Extraction: Extract the aqueous layer with an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Washing: Wash the combined organic layers with brine. Avoid basic washes (e.g., Na₂CO₃ or NaOH).

  • Drying and Concentration: Dry over anhydrous Na₂SO₄ (avoid K₂CO₃ as a drying agent, as residual moisture can trigger localized hydrolysis), filter, and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Mechanistic Visualization

Stability_Mechanisms Substrate 2-(4-Bromophenoxy) -5-nitropyrimidine Cond1 Nucleophilic Bases (OH⁻, RO⁻, 1°/2° Amines) Substrate->Cond1 Cond2 Non-Nucleophilic Bases (DIPEA, DBU, t-BuOK) Substrate->Cond2 Meisenheimer Meisenheimer Complex (Stabilized by 5-NO₂) Cond1->Meisenheimer Attack at C2 Stable Substrate Intact (No Nucleophilic Attack) Cond2->Stable Steric Hindrance Degradation SNAr Degradation (Displacement of 4-Bromophenoxide) Meisenheimer->Degradation Fast Elimination

Figure 1: Stability pathways of this compound under basic conditions.

References

  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry (2020) URL: [Link]

  • Title: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions Source: Journal of Organic Chemistry / PubMed Central (2020) URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. For molecules such as 2-(4-bromophenoxy)-5-nitropyrimidine, a compound with potential applications stemming from its electron-deficient pyrimidine core and functionalized phenoxy moiety, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth interpretation of the ¹H NMR spectrum of this target molecule, offering a comparative analysis with structurally related compounds and practical insights into identifying potential process-related impurities.

Predicted ¹H NMR Spectrum of this compound

A definitive, publicly available ¹H NMR spectrum for this compound is not readily found in the literature. However, based on established principles of NMR spectroscopy and data from analogous structures, a highly accurate prediction of the spectrum can be constructed. The analysis of substituent effects on the chemical shifts of aromatic and heteroaromatic protons is a cornerstone of this predictive process.[1][2]

The structure of this compound features two key aromatic systems: a 1,4-disubstituted benzene ring (the 4-bromophenoxy group) and a 2,5-disubstituted pyrimidine ring. The electron-withdrawing nature of the nitro group and the pyrimidine ring itself, along with the influence of the bromine and oxygen atoms, will dictate the chemical shifts and splitting patterns of the aromatic protons.

Below is a table summarizing the predicted ¹H NMR data for this compound.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4', H-6'~9.1 - 9.3s2HThese protons are on the highly electron-deficient pyrimidine ring, further deshielded by the adjacent strongly electron-withdrawing nitro group at the 5-position. Their chemical equivalence leads to a singlet.
H-2'', H-6''~7.5 - 7.7d2HThese protons are on the 4-bromophenoxy ring, ortho to the bromine atom. They will appear as a doublet due to coupling with the protons at the 3'' and 5'' positions.
H-3'', H-5''~7.0 - 7.2d2HThese protons are on the 4-bromophenoxy ring, meta to the bromine atom and ortho to the oxygen. They will appear as a doublet due to coupling with the protons at the 2'' and 6'' positions.

Comparative Analysis with Structurally Similar Compounds

To substantiate our predicted spectrum, a comparison with the known ¹H NMR data of structurally related molecules is invaluable. This comparative approach allows for a more nuanced understanding of the electronic effects at play.

CompoundKey Proton Chemical Shifts (δ, ppm)Key Differences and Rationale
4-Bromophenol ~7.3 (d, 2H), ~6.7 (d, 2H)[3][4]In 4-bromophenol, the hydroxyl group is electron-donating, shielding the aromatic protons. In our target molecule, the phenoxy oxygen is connected to the electron-withdrawing 5-nitropyrimidine ring, leading to a downfield shift of the corresponding protons.
2-Chloro-5-nitropyridine ~9.2 (d), ~8.5 (dd), ~7.6 (d)While a pyridine, not a pyrimidine, the strong deshielding effect of the nitro group on the adjacent protons is evident, supporting the predicted downfield shift for H-4' and H-6' in our target molecule.
5-Bromopyrimidine ~9.2 (s, 1H), ~8.8 (s, 2H)[5]The protons on the unsubstituted pyrimidine ring are already significantly downfield. The introduction of the electron-withdrawing nitro group at the 5-position in our target molecule is expected to further deshield the adjacent protons.
2-Phenylpyridine Aromatic protons in the range of ~7.1-8.7[6]This demonstrates the typical chemical shift range for protons on interconnected aromatic rings, providing a general reference for our predicted values.

Experimental Protocols

General ¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and splitting patterns to elucidate the structure.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the assigned proton labels.

Caption: Molecular structure of this compound with proton assignments.

Identifying Potential Impurities through Synthesis Pathway Analysis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyrimidine ring with 4-bromophenol. A common precursor for such a reaction would be 2-chloro-5-nitropyrimidine.

G reactant1 4-Bromophenol product This compound reactant1->product + reactant2 2-Chloro-5-nitropyrimidine reactant2->product

Caption: A potential synthetic pathway for this compound.

Based on this likely synthesis, the primary impurities to be aware of in the ¹H NMR spectrum are the unreacted starting materials:

  • 4-Bromophenol: Would exhibit two doublets in the aromatic region, typically around 7.3 and 6.7 ppm, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).[3][4]

  • 2-Chloro-5-nitropyrimidine: This would likely show signals for the pyrimidine protons in a pattern distinct from the product, with chemical shifts influenced by the chlorine atom instead of the phenoxy group.

Careful examination of the aromatic region of the ¹H NMR spectrum for the presence of these characteristic signals is crucial for assessing the purity of the final compound. The integration of any impurity peaks relative to the product peaks can provide a quantitative measure of purity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the protons on the 4-bromophenoxy and 5-nitropyrimidine rings. A thorough understanding of substituent effects allows for a confident interpretation of this spectrum, even in the absence of a published reference standard. By comparing the predicted spectrum with those of structurally similar compounds and considering the likely synthetic route to identify potential impurities, researchers can confidently verify the structure and assess the purity of this important chemical entity. This rigorous analytical approach is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

  • ResearchGate. (PDF) NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • ResearchGate. Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. [Link]

  • PubChem. 4-Bromophenol. [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • ACS Publications. A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]

  • SpectraBase. N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}benzamide. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • Cal Poly Pomona. 1H NMR chemical shift ppm table. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]

  • Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

  • PubChem. 2-Methoxy-5-nitropyrimidine. [Link]

  • ResearchGate. ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B,.... [Link]

  • RSC Publishing. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. [Link]

  • ResearchGate. Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines | Request PDF. [Link])

Sources

Technical Guide: LC-MS/MS Structural Elucidation of 2-(4-Bromophenoxy)-5-nitropyrimidine

[1]

Executive Summary & Comparison Overview

In the high-throughput environment of drug discovery, 2-(4-Bromophenoxy)-5-nitropyrimidine serves as a critical scaffold, particularly in the synthesis of antiviral agents and kinase inhibitors.[1] Its structural duality—combining an electron-deficient nitropyrimidine with a halogenated phenoxy moiety—presents unique challenges and opportunities for mass spectrometric detection.[1]

This guide moves beyond basic spectral listing to provide a mechanism-based comparison of ionization behaviors. Unlike standard vendor notes that often default to generic conditions, we compare Electrospray Ionization (ESI) in Positive Mode against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal workflow for trace-level detection and structural confirmation.

Performance Matrix: ESI vs. APCI
FeatureMethod A: ESI (+) Method B: APCI (+) Senior Scientist Verdict
Parent Ion Stability High (

dominant)
Moderate (Thermal degradation possible)ESI is superior for quantitation due to intact parent ion preservation.[1]
Fragmentation Richness Low (Requires CID)High (In-source fragmentation common)APCI provides immediate structural data but complicates quantitation.[1]
Sensitivity Excellent (Nitrogen protonation)GoodESI favored due to the basicity of pyrimidine nitrogens.
Adduct Formation Common (

,

)
RareESI requires high-purity solvents to minimize adduct spectral crowding.[1]

Structural Logic & Ionization Physics

To interpret the spectrum, one must first understand the molecule's "fracture points." The structure consists of two aromatic systems linked by an ether oxygen.

  • The Anchor (Protonation Site): The pyrimidine ring nitrogens are the most basic sites, driving the formation of

    
     in ESI(+).
    
  • The Isotopic Beacon: The bromine atom (

    
     and 
    
    
    ) creates a distinct 1:1 doublet pattern in all bromine-containing fragments, acting as a built-in tracer for the phenoxy moiety.
  • The Labile Point: The ether linkage (C-O) is susceptible to collision-induced dissociation (CID), separating the molecule into two diagnostic halves.

  • The Nitro Group: An electron-withdrawing group that typically directs fragmentation via neutral loss of

    
     (30 Da) or 
    
    
    (46 Da).[1]

Experimental Protocol (Self-Validating Workflow)

This protocol is designed with internal validation steps to ensure data integrity.

Sample Preparation
  • Stock: 1 mg/mL in DMSO (Solubility is key; avoid pure water).[1]

  • Working Standard: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

  • Validation Check: Inspect the isotopic pattern of the parent ion immediately. If the M and M+2 peaks are not equal height, check for dechlorination or detector saturation.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI):

    • Capillary Voltage: 3.5 kV[1][3]

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the nitro group).

    • Source Temp: 120°C.

Fragmentation Analysis & Pathway Elucidation[3][4][5]

The Parent Ion Spectrum

In Positive ESI, the molecule (Formula:


  • m/z 296.0 (

    
     isotope)[1]
    
  • m/z 298.0 (

    
     isotope)[1]
    
  • Observation: The absence of

    
     confirms the molecule is not an alcohol.
    
MS/MS Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the molecule disassembles in a predictable sequence.

Primary Pathway: Ether Cleavage The weakest bond is the ether oxygen linkage. The charge can reside on either side, but the pyrimidine ring is more basic.

  • Fragment A (Pyrimidine Core): Cleavage leaves the charge on the pyrimidine.

    • Structure: 2-hydroxy-5-nitropyrimidine cation.[1]

    • m/z 142 (No Bromine

      
       Single peak).[1]
      
  • Fragment B (Phenoxy Core): Less common in ESI(+), but possible if charge retention switches.[1]

    • Structure: Bromophenol cation.[1]

    • m/z 171/173 (Retains Bromine

      
       Doublet).[1]
      

Secondary Pathway: Nitro Group Loss Characteristic of nitro-aromatics.[1]

  • Loss of NO (30 Da):

    • Precursor m/z 296

      
      m/z 266 .
      
    • Mechanism: Rearrangement to nitrite ester followed by radical loss.[1]

  • Loss of NO2 (46 Da):

    • Precursor m/z 296

      
      m/z 250 .
      
Visualization: Fragmentation Logic Flow

FragmentationPathwayParentParent Ion [M+H]+m/z 296 / 298(1:1 Doublet)LossNOLoss of NO (-30 Da)m/z 266 / 268Parent->LossNONitro RearrangementLossNO2Loss of NO2 (-46 Da)m/z 250 / 252Parent->LossNO2Direct CleavageEtherCleavageEther Linkage CleavageParent->EtherCleavageCID Energy > 20eVFragPyrPyrimidine Core Ion(5-nitro-2-hydroxypyrimidine)m/z 142(No Br Pattern)LossNO->FragPyrSubsequent CleavageEtherCleavage->FragPyrCharge Retention on N-Heterocycle (Major)FragPhenBromophenoxy Ionm/z 171 / 173(Retains Br Doublet)EtherCleavage->FragPhenCharge Retention on Phenoxy (Minor)

Caption: Predicted MS/MS fragmentation pathway for this compound in ESI(+) mode.

Comparative Data: ESI vs. In-Source Fragmentation[1]

A critical issue in analyzing nitro-compounds is In-Source Fragmentation (ISF) .[1] If the cone voltage is too high, the mass spectrometer may mimic a synthesis reactor, breaking the molecule before it is selected.

ParameterSoft Conditions (Ideal) Harsh Conditions (ISF Warning)
Cone Voltage 20-30 V> 60 V
Dominant Peak m/z 296/298 (

)
m/z 250/252 (

)
Risk NoneFalse Identification: Analyst may mistake the fragment for a synthesis impurity (des-nitro analog).[1]
Mitigation Monitor the 296/250 ratio.Use soft ionization or lower source temp.[1]
Experimental Workflow Diagram

Workflowcluster_checkQuality Control CheckSampleSample(100 ng/mL)LCUHPLC Separation(C18 Column)Sample->LCESIESI Source(+ Mode)LC->ESIQ1Q1 FilterSelect m/z 296ESI->Q1CCCollision Cell(N2 Gas, 25eV)Q1->CCQ3Q3 DetectionScan FragmentsCC->Q3Check1Check Isotope Ratio(1:1 for Br)Q3->Check1

Caption: Standardized LC-MS/MS workflow for structural confirmation of brominated nitropyrimidines.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44631870, 2-Bromo-5-nitropyrimidine. Retrieved from [Link]

  • Wiley Analytical Science. (2023).[1] Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Retrieved from [Link][1]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns - Bromine Isotopes. Retrieved from [Link]

A Comparative Guide to the Infrared Spectroscopy of Nitro and Ether Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the IR spectroscopic signatures of two crucial functional groups: the nitro (–NO₂) group, often associated with energetic materials and pharmaceuticals, and the ether (C–O–C) linkage, a common structural motif in a vast array of organic compounds. Understanding their distinct and sometimes overlapping spectral features is paramount for accurate structural elucidation.

The Foundation: Molecular Vibrations and IR Absorption

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups. The intensity of an absorption band is largely dependent on the change in the dipole moment during the vibration; highly polar bonds typically give rise to strong absorptions.[1]

The Nitro (–NO₂) Group: A Tale of Two Intense Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two very strong and characteristic absorption bands.[2][3] These arise from the coupled stretching vibrations of the two N–O bonds. Because the N-O bonds are highly polar, these vibrations result in a large change in the molecular dipole moment, leading to intense peaks in the IR spectrum.[3]

The two primary vibrational modes for the nitro group are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption band that results from the two N-O bonds stretching out of phase.[2] For aromatic nitro compounds, this band is typically found in the 1550–1475 cm⁻¹ region.[2][4] In aliphatic nitro compounds, this stretch occurs at a slightly higher wavenumber, near 1550 cm⁻¹.[4]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption band corresponding to the in-phase stretching of the N-O bonds.[2] For aromatic nitro compounds, it appears in the 1360–1290 cm⁻¹ range.[2][4] For aliphatic nitro compounds, this band is found near 1365 cm⁻¹.[4]

The precise positions of these bands are sensitive to the electronic environment. Conjugation with an aromatic ring, for example, tends to lower the frequency of both the asymmetric and symmetric stretches.[2][5] Furthermore, electron-donating groups on an aromatic ring can enhance this effect, causing a shift to even lower wavenumbers (a red shift).[2]

A less prominent but still useful band is the C–N stretching vibration , which is typically of medium to weak intensity and appears in the 870-830 cm⁻¹ region. Additionally, a scissoring bending vibration can be observed between 890 cm⁻¹ and 835 cm⁻¹.[3]

Visualizing the Vibrational Modes of the Nitro Group

nitro_vibrations cluster_asymmetric Asymmetric Stretch cluster_symmetric Symmetric Stretch N_as N O1_as O N_as->O1_as O2_as O N_as->O2_as C_as C C_as->N_as N_sym N O1_sym O N_sym->O1_sym O2_sym O N_sym->O2_sym C_sym C C_sym->N_sym

Caption: Vibrational modes of the nitro group.

The Ether (C–O–C) Linkage: A More Subtle Signature

In contrast to the prominent signals of the nitro group, the ether linkage presents a more subtle and sometimes challenging signature to identify in an IR spectrum. The key feature of an ether is the C–O–C stretching vibration .[6][7]

  • C–O–C Stretch: This absorption is typically strong and appears in the region of 1300–1000 cm⁻¹ .[6] However, many other functional groups, such as alcohols and esters, also exhibit absorptions in this "fingerprint" region, which can lead to ambiguity.[8][9]

The exact position of the C–O–C stretch can provide clues about the structure of the ether:

  • Dialkyl ethers generally show a single, strong band around 1150–1085 cm⁻¹ .[10]

  • Aryl alkyl ethers exhibit two distinct stretching bands: an asymmetric C-O-C stretch around 1275–1200 cm⁻¹ and a symmetric stretch at approximately 1075–1020 cm⁻¹ .[10]

  • Alkyl vinyl ethers also show two bands, one around 1225-1200 cm⁻¹ and another, weaker one, near 850 cm⁻¹ .[10]

A crucial piece of evidence for the presence of an ether is often the absence of other characteristic bands. For instance, the lack of a broad O–H stretching band (typically around 3600–3200 cm⁻¹) helps to distinguish an ether from an alcohol.[7]

Visualizing the Vibrational Mode of the Ether Group

ether_vibration cluster_stretch Asymmetric C-O-C Stretch C1 C O O C1->O C2 C O->C2

Caption: Asymmetric stretching mode of the ether linkage.

Comparative Analysis: Distinguishing Nitro and Ether Groups

The following table summarizes the key IR absorption bands for nitro and ether functional groups, providing a clear basis for comparison and identification.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityKey Differentiating Features
Nitro (Aromatic) Asymmetric NO₂ Stretch1550–1475[2][4]StrongTwo distinct, strong bands in the specified regions.
Symmetric NO₂ Stretch1360–1290[2][4]Strong
C–N Stretch870–830Weak to Medium
Nitro (Aliphatic) Asymmetric NO₂ Stretch~1550[4]StrongTwo distinct, strong bands at slightly higher frequencies than aromatic nitro compounds.
Symmetric NO₂ Stretch~1365[4]Strong
Ether (Dialkyl) C–O–C Stretch1150–1085[10]StrongA single, strong band in the fingerprint region. Absence of O-H and C=O bands is critical for confirmation.
Ether (Aryl Alkyl) Asymmetric C–O–C Stretch1275–1200[10]StrongTwo distinct bands.
Symmetric C–O–C Stretch1075–1020[10]Strong

The primary challenge in distinguishing these two groups from each other is minimal, as their characteristic absorptions lie in very different regions of the IR spectrum. The difficulty with ethers lies in confirming their presence amidst other functional groups that absorb in the 1300-1000 cm⁻¹ range. For nitro compounds, the two strong and distinct bands make their identification relatively straightforward.[3]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the steps for obtaining an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for both liquid and solid samples.[11]

Workflow for ATR-FTIR Spectroscopy

experimental_workflow Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Background_Scan 2. Collect Background Spectrum Clean_Crystal->Background_Scan Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Collect_Spectrum 4. Collect Sample Spectrum Apply_Sample->Collect_Spectrum Clean_Up 5. Clean Crystal and Apparatus Collect_Spectrum->Clean_Up Analyze_Data 6. Analyze Spectrum Clean_Up->Analyze_Data End End Analyze_Data->End

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Methodology:

  • Preparation and Crystal Cleaning:

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean and free of any residual contaminants from previous analyses.[12]

    • Clean the crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum.

    • Rationale: This step is crucial as it measures the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the instrument itself. The instrument software will then subtract this background from the sample spectrum, resulting in a spectrum of only the sample.

  • Sample Application:

    • For a liquid sample , place a few drops directly onto the center of the ATR crystal.[13]

    • For a solid sample , place a small amount of the powdered or solid material onto the crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[11][12]

    • Rationale: Good contact is essential for the evanescent wave of the IR beam to penetrate the sample and for a strong signal to be obtained.[11]

  • Sample Spectrum Collection:

    • Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[14]

  • Data Analysis:

    • Analyze the resulting spectrum, identifying the key absorption bands and comparing their positions and intensities to known values for functional groups.

For samples that are not amenable to ATR, traditional transmission methods, such as preparing a KBr pellet for a solid sample or using a liquid cell, can be employed.[12][14][15]

Conclusion

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.). [Link]

  • Wax Studios. (n.d.). Ir Spectra Of Ether. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • 2.3 THE MODES OF STRETCHING AND BENDING. (n.d.). [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. [Link]

  • ResearchGate. (2025, August 8). Vibrational Behavior of the −NO2 Group in Energetic Compounds. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (n.d.). Values of the integrated area of characteristic nitro group absorption.... [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • IR spectrum: Ethers. (n.d.). [Link]

  • OpenOChem Learn. (n.d.). Characteristic IR Absorptions. [Link]

  • COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

  • Scribd. (n.d.). Factors Influencing IR Absorption Intensity. [Link]

  • YouTube. (2020, July 29). IR Spectroscopy - Basic Introduction. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • YouTube. (2017, September 13). Factors that influence IR absorption spectra. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. [Link]

Sources

Precision Purity Analysis of Nitropyrimidines: C18 vs. Phenyl-Hexyl Method Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrimidines serve as critical high-energy materials and pharmaceutical intermediates (e.g., in the synthesis of antivirals and antibiotics). However, their purity analysis presents a distinct set of chromatographic challenges: structural isomerism , strong UV absorbance , and potential peak tailing due to basic nitrogen moieties.

While C18 columns are the industry workhorse, they often fail to resolve positional isomers of nitropyrimidines due to identical hydrophobicity. This guide objectively compares the standard C18 approach against Phenyl-Hexyl and Pentafluorophenyl (PFP) chemistries.

The Verdict: For nitropyrimidine purity analysis involving positional isomers (e.g., 2-amino-5-nitropyrimidine vs. 4-amino-5-nitropyrimidine), Phenyl-Hexyl phases demonstrate superior selectivity (


) compared to C18, driven by 

-

electron donor-acceptor interactions.

Part 1: The Chromatographic Challenge

Nitropyrimidines possess two characteristics that complicate HPLC method development:

  • Electron Deficiency: The nitro group (

    
    ) is strongly electron-withdrawing, making the pyrimidine ring highly electron-deficient.
    
  • Positional Isomerism: Synthesis often yields isomers where the functional groups (amino, chloro, methoxy) shift positions. These isomers often have identical

    
     (hydrophobicity) values, rendering C18 separation based purely on solvophobic theory ineffective.
    
The "Critical Pair" Case Study

Consider the separation of 2-amino-5-nitropyrimidine (Target) from its isomer 4-amino-5-nitropyrimidine (Impurity).

  • C18 Mechanism: Both molecules interact via weak hydrophobic forces. Co-elution is common.

  • Phenyl Mechanism: The stationary phase acts as an electron donor; the electron-deficient nitropyrimidine ring acts as an electron acceptor. Subtle differences in the electron density distribution of the isomers lead to significant retention time differences.

Part 2: Strategic Comparison of Stationary Phases

The following table synthesizes performance metrics for nitropyrimidine analysis.

FeatureC18 (Octadecylsilane) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Dipole-Dipole +

-

+ Shape Selectivity
Isomer Resolution (

)
Low to Moderate (< 1.5)High (> 2.0) High (> 2.0)
Peak Shape (Basic N) Prone to tailing (requires end-capping)Excellent (steric protection of silanols)Good, but sensitive to mobile phase pH
Retentivity (

)
High for neutral speciesModerateModerate to High
Best Use Case General purity screeningSeparating positional isomers Halogenated nitropyrimidines
Comparative Data (Representative)

Based on separation principles of electron-deficient aromatics [1, 3].

ParameterSystem A: C18 ColumnSystem B: Phenyl-Hexyl Column
Column Dimensions


Mobile Phase 0.1%

/ MeCN
0.1%

/ MeOH
Target Retention (

)
4.2 min5.8 min
Impurity Separation (

)
0.8 (Co-elution)2.4 (Baseline)
Tailing Factor (

)
1.31.05

Expert Insight: Methanol is often preferred over Acetonitrile for Phenyl columns when analyzing nitropyrimidines. Acetonitrile's


-electrons can interfere with the stationary phase's 

-

interactions, potentially masking selectivity gains.

Part 3: Method Development Workflow

Diagram 1: Decision Logic for Column Selection

This workflow guides the selection process based on the specific nature of the nitropyrimidine sample.

MethodDevelopment Start START: Nitropyrimidine Sample Isomers Are positional isomers present? Start->Isomers Halogens Are halogenated substituents present? Isomers->Halogens Yes C18 USE C18 COLUMN (High Carbon Load) Focus: General Purity Isomers->C18 No Phenyl USE PHENYL-HEXYL (Methanol Mobile Phase) Focus: Pi-Pi Selectivity Halogens->Phenyl No PFP USE PFP COLUMN (Pentafluorophenyl) Focus: Halogen Selectivity Halogens->PFP Yes Opt_pH Optimize pH (Target pH 2.0 - 3.0) C18->Opt_pH Opt_Org Screen Organic Modifier (MeOH vs MeCN) Phenyl->Opt_Org PFP->Opt_Org Opt_Org->Opt_pH

Caption: Decision tree for selecting the optimal stationary phase based on structural complexity.

Part 4: Detailed Experimental Protocol

This protocol is designed for the purity analysis of 2-amino-5-nitropyrimidine , ensuring separation from synthesis precursors and isomers.

Equipment & Reagents
  • System: HPLC with PDA/UV detector (capable of monitoring 210–400 nm).

  • Column: Phenyl-Hexyl,

    
     (e.g., Waters XSelect CSH or Phenomenex Kinetex).
    
  • Buffer: Potassium Phosphate Monobasic (

    
    ), HPLC Grade.
    
  • Solvents: Methanol (MeOH), Acetonitrile (MeCN), Phosphoric Acid (85%).

Mobile Phase Preparation[2][3][4][5]
  • Buffer (Solvent A): Dissolve 1.36 g

    
     in 1 L water (10 mM). Adjust pH to 2.5  with dilute phosphoric acid.
    
    • Why pH 2.5? Nitropyrimidines are weak bases. Low pH suppresses silanol ionization on the column and keeps the amino group consistently protonated or neutral depending on pKa, improving peak shape [5].

  • Organic (Solvent B): 100% Methanol.

    • Note: Methanol enhances

      
      -
      
      
      
      selectivity compared to MeCN [1].[1]
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Curve
0.0955Initial
2.0955Isocratic Hold
15.04060Linear Ramp
18.0595Wash
20.0595Hold
20.1955Re-equilibrate
25.0955End
Detection Parameters
  • Primary Wavelength: 270 nm (Nitro group absorbance maximum).

  • Secondary Wavelength: 230 nm (Pyrimidine ring).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Improves mass transfer and peak symmetry).

Part 5: Mechanistic Visualization

Understanding why the Phenyl column works is crucial for troubleshooting.

Diagram 2: Interaction Mechanisms

Interactions Analyte Nitropyrimidine (Electron Deficient Ring) C18_Phase C18 Phase (Alkyl Chains) Analyte->C18_Phase Relies on Phenyl_Phase Phenyl Phase (Aromatic Ring) Analyte->Phenyl_Phase Relies on Inter_Hydro Hydrophobic Interaction (Weak, Non-selective) C18_Phase->Inter_Hydro Phenyl_Phase->Inter_Hydro Secondary Inter_Pi Pi-Pi Stacking (Strong, Shape Selective) Phenyl_Phase->Inter_Pi

Caption: Comparison of interaction forces. Phenyl phases utilize Pi-Pi stacking for enhanced selectivity.

References

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Phenomenex. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

Sources

Beyond the Spectrum: Validating Chemical Identity via Elemental Analysis and Thermal Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Metrics of Purity

In an era dominated by high-resolution mass spectrometry (HRMS) and multi-dimensional NMR, classical physicochemical characterization is often relegated to a "checkbox" activity. This is a critical error in drug development. While spectral data confirms molecular structure, it often fails to quantify bulk purity—specifically regarding non-chromophoric impurities like water, inorganic salts, or trapped solvents.

Regulatory frameworks, including ICH Q6A (Specifications for New Drug Substances), explicitly list physicochemical properties like melting point and elemental composition as vital identity tests.[1] This guide moves beyond the basics, positioning Elemental Analysis (EA) and Melting Point (MP) not just as characterization steps, but as a self-validating system that detects what spectroscopy misses.

Elemental Analysis (CHN/S/X): The Quantitative Truth

Elemental Analysis (specifically Combustion Analysis) is the only routine method that quantifies the weight percent of elements in a bulk sample. Unlike HRMS, which analyzes a single ionized molecule, EA analyzes the entire sample mass, making it the ultimate arbiter of solvation and inorganic contamination.

The Mechanism: Dynamic Flash Combustion

Modern CHNS analyzers operate on the principle of dynamic flash combustion (Dumas method).

  • Oxidation: Sample is encapsulated in tin (exothermic reaction) and dropped into a combustion tube (

    
    C) with oxygen and catalysts (e.g., Tungsten Trioxide, 
    
    
    
    ).
  • Reduction: Gases (

    
    ) pass over copper to reduce 
    
    
    
    to
    
    
    .
  • Separation & Detection: Gases are separated via GC columns and detected by Thermal Conductivity Detectors (TCD).

The " Rule"

The Journal of Organic Chemistry (JOC) and ACS guidelines mandate that found values must be within


  of the theoretical value.
  • Why 0.4%? This tolerance accounts for instrumental error (

    
    ) and weighing error.
    
  • The Trap: A sample can be >98% pure by HPLC (UV detection) but fail EA. This usually indicates trapped inorganic salts (which don't burn) or non-volatile solvents.

Experimental Protocol: Ensuring Accuracy
  • Sample Prep: Samples must be dried in vacuo (often

    
    C, 24h) to remove surface moisture.
    
  • Weighing: Use a microbalance (

    
     mg). Sample size is typically 1–3 mg.
    
  • Calibration: Run Acetanilide or Sulfanilamide standards (K-factor calibration) every 10 runs.

Visualization: Combustion Analysis Workflow

EA_Workflow Sample Sample (1-3mg) Wrapped in Tin Combustion Flash Combustion (900-1000°C + O2) Sample->Combustion Drop Reduction Reduction Tube (Cu, 600°C) NOx -> N2 Combustion->Reduction Gases (CO2, H2O, NOx) Separation GC Separation (Adsorption Columns) Reduction->Separation N2, CO2, H2O Detection TCD Detection (Signal vs. Time) Separation->Detection Sequential Elution

Figure 1: The dynamic flash combustion workflow for CHN analysis.

Melting Point: The Thermodynamic Fingerprint

Melting point is not merely the temperature at which a solid turns to liquid; it is a thermodynamic transition defined by the disruption of the crystal lattice.[2][3]

The Physics of Depression

Impurities disrupt the crystal lattice, lowering the chemical potential of the solid solvent.[2][3] According to the cryoscopic equation, this results in Melting Point Depression and Range Broadening .

  • Pure Compound: Sharp range (

    
    C).
    
  • Impure Compound: Depressed onset and broadened range (

    
    C).
    
  • Rule of Thumb:

    
     molar impurity results in 
    
    
    
    C depression (varies by cryoscopic constant).
Method Comparison: Capillary vs. DSC
FeatureCapillary Method (Optical)Differential Scanning Calorimetry (DSC)
Principle Visual observation of phase change (Solid

Liquid).
Measurement of heat flow (Endothermic event).
Accuracy Subjective (depends on observer).Quantitative (Integration of peak area).
Data Output Range (

).
Onset (

) and Peak (

).
Best For Routine ID, quick purity check.Polymorph screening, hydrate analysis.
Critical Protocol: The Ramp Rate

A common error is heating too fast.

  • Fast Ramp (10°C/min): Thermal lag causes the thermometer to read lower than the sample, or the sample melts unevenly.

  • Correct Protocol: Fast ramp to 10°C below expected MP, then 1.0°C/min ramp.

Comparative Performance & Data Interpretation

To validate a compound, you must triangulate data.[4][5] Below is a comparison of how EA and MP stack up against spectral methods.

Table 1: Comparative Capability Matrix
FeatureElemental Analysis (EA)Melting Point (MP)NMR (

H/

C)
HRMS (ESI/EI)
Primary Output % Composition (Bulk)Phase Transition (

)
Molecular StructureMolecular Formula
Purity Scope Bulk Purity (Solvates, Salts)Crystal Lattice PurityOrganic PurityMolecular Identity
Sensitivity Low (Requires >1mg)MediumHighUltra-High
Blind Spot Isomers (Same %C)Amorphous solidsInorganic salts, WaterTrapped solvents, Salts
Validation Role Confirms "Clean" BulkConfirms CrystallinityConfirms ConnectivityConfirms Mass

The "Self-Validating" System: Troubleshooting Logic

The power of these techniques lies in their disagreement. When EA fails but NMR looks clean, the specific nature of the failure tells you exactly what is wrong.

Logic Flow for Validation
  • Scenario A (The "Wet" Sample): NMR is perfect. EA shows Low %C.

    • Cause: Trapped inorganic salts (do not burn) or water (dilutes mass).

  • Scenario B (The "Isomer" Trap): EA is perfect. MP is depressed/broad.[3][6]

    • Cause: Isomeric impurity (same formula, different structure) or Polymorph mixture.

  • Scenario C (The "Solvate"): EA shows High %C.

    • Cause: Trapped organic solvent (e.g., EtOAc, DCM).

Visualization: The Validation Decision Tree

Validation_Logic Start Synthesized Compound (Dried) Check_NMR 1. Check NMR/HRMS Structure Correct? Start->Check_NMR Check_EA 2. Check Elemental Analysis (Within +/- 0.4%?) Check_NMR->Check_EA Yes Check_MP 3. Check Melting Point (Sharp Range?) Check_EA->Check_MP Yes Fail_EA_Low Fail: Low %C Diagnosis: Inorganic Salt or Water Check_EA->Fail_EA_Low No (Low Values) Fail_EA_High Fail: High %C Diagnosis: Trapped Solvent (DCM/EtOAc) Check_EA->Fail_EA_High No (High Values) Pass VALIDATED High Purity Check_MP->Pass Yes Fail_MP_Broad Fail: Broad MP Diagnosis: Isomeric Impurity or Polymorph Check_MP->Fail_MP_Broad No (>2°C Range)

Figure 2: Decision matrix for troubleshooting purity issues using EA and MP data.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] (1999). Link

  • American Chemical Society (ACS). Author Guidelines for Publication: Characterization of New Compounds (Elemental Analysis). (2022).[5][7] Link

  • Babij, N. R., et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2016, 2(11), 824–835. Link

  • Mettler Toledo. Thermal Analysis Guide: Melting Point and Dropping Point.Link

  • European Medicines Agency (EMA). Guideline on Elemental Impurities (ICH Q3D). (2019). Link

Sources

UV-Vis absorption spectra of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: UV-Vis Characterization of 2-(4-Bromophenoxy)-5-nitropyrimidine

Executive Summary This guide details the ultraviolet-visible (UV-Vis) absorption profile of This compound , a critical intermediate scaffold in the synthesis of antiviral and anticancer agents. Precise spectral characterization of this compound is essential for validating the nucleophilic aromatic substitution (


) of the 4-bromophenoxy moiety onto the nitropyrimidine core. This document provides a comparative analysis against its precursors, a theoretical breakdown of its chromophores, and a self-validating experimental protocol.

Structural Basis of Absorption

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent chromophores. The absorption profile is not merely a sum of its parts but a result of electronic coupling between the electron-deficient pyrimidine ring and the electron-rich phenoxy donor.

ChromophoreElectronic NatureContribution to Spectrum
5-Nitropyrimidine Core Strong Electron AcceptorPrimary Band (~260–280 nm):

transitions of the heteroaromatic ring.Nitro Group Effect: The

group lowers the LUMO energy, causing a significant bathochromic (red) shift compared to unsubstituted pyrimidine.
4-Bromophenoxy Moiety Electron Donor (Weak)Secondary Band (~220–240 nm): Characteristic benzenoid

transitions.Auxochromic Effect: The ether oxygen lone pair (

) donates electron density into the pyrimidine ring.
Ether Linkage (-O-) Conjugation BridgeIntramolecular Charge Transfer (ICT) (~300–330 nm): Facilitates charge transfer from the phenoxy oxygen to the nitro-deficient pyrimidine ring. This band is the key indicator of successful coupling.

Comparative Spectral Analysis

The "performance" of this product in a QC setting is defined by its spectral distinctiveness from starting materials. The following table contrasts the product with its likely impurities.

Table 1: Comparative UV-Vis Profiles (Predicted Ranges in MeOH/EtOH)

Compound

(Band I)

(Band II / ICT)
Spectral Signature for QC
This compound (Product)265–285 nm 300–330 nm Appearance of the ICT band (>300 nm) confirms the ether linkage formation.
2-Chloro-5-nitropyrimidine (Precursor A)250–270 nmAbsent or weak shoulderLack of significant absorption >300 nm; distinct shape due to Cl substituent.
4-Bromophenol (Precursor B)225 nm280 nmSharp peak at 280 nm. In basic media (phenolate), this shifts to ~300 nm, potentially interfering if not washed out.
5-Nitropyrimidine (Core Scaffold)~260 nm~300 nm (weak

)
Lacks the intensity of the phenoxy-conjugated bands.

Critical Insight: The disappearance of the sharp phenolic peak at 280 nm (characteristic of 4-bromophenol) and the emergence of a broader, red-shifted ICT band at 300–330 nm is the definitive "fingerprint" of the successful reaction.

Experimental Protocol

Objective: Determine the exact


 and Molar Extinction Coefficient (

) to validate purity.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff ~330 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV <300 nm and must not be used.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh accurately 2.0 mg of This compound .

    • Dissolve in 10 mL of MeOH in a volumetric flask.

    • Concentration:

      
      .
      
  • Dilution Series (Self-Validation Step):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Linearity (Beer-Lambert Law) across these points confirms that no aggregation or precipitation is occurring.

  • Baseline Correction:

    • Fill both reference and sample paths with pure MeOH. Run a baseline scan (200–500 nm).[1]

  • Measurement:

    • Scan the sample from 500 nm down to 200 nm.

    • Success Criteria: Absorbance at

      
       should be between 0.2 and 1.0 A.U. for maximum accuracy.
      
  • Data Processing:

    • Identify

      
      .[1][2][3]
      
    • Calculate

      
       using 
      
      
      
      .

Technical Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectral validation, ensuring the exclusion of precursors.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Spectral Validation R1 2-Chloro-5- nitropyrimidine Reaction SNAr Coupling (Reflux) R1->Reaction R2 4-Bromophenol R2->Reaction Base Base (K2CO3) Base->Reaction Crude Crude Product Reaction->Crude Wash Alkaline Wash (Removes Phenol) Crude->Wash Recryst Recrystallization (EtOH) Wash->Recryst UV_Scan UV-Vis Scan (200-500 nm) Recryst->UV_Scan Check Check 280nm vs 310nm UV_Scan->Check Result Validated Product Check->Result ICT Band Present Phenol Peak Absent

Caption: Workflow for the synthesis, purification, and UV-Vis validation of this compound, highlighting critical QC checkpoints.

References

  • National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 2-Chloro-5-nitropyridine. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 2-Chloro-5-nitropyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Researcher's Guide to Differentiating 2-(4-Bromophenoxy)-5-nitropyrimidine from its Starting Materials by TLC

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of 2-(4-Bromophenoxy)-5-nitropyrimidine, a crucial step in many drug discovery pipelines, accurately monitoring the reaction's progress is paramount. Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and powerful analytical tool for this purpose. This guide provides an in-depth, experience-based protocol for using TLC to clearly differentiate the desired product from its starting materials, 4-bromophenol and 2-chloro-5-nitropyrimidine, ensuring you can confidently assess reaction completion and product purity.

The Chemical Basis for Separation: Polarity is Key

The success of this TLC protocol hinges on the significant polarity differences between the product and its precursors. Normal-phase TLC, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is the ideal technique.[1][2]

  • 4-Bromophenol (Starting Material 1): The presence of a hydroxyl (-OH) group makes this molecule the most polar of the three. It can readily form hydrogen bonds with the silica gel surface, causing it to adhere strongly to the stationary phase and travel the shortest distance up the TLC plate.

  • 2-Chloro-5-nitropyrimidine (Starting Material 2): This molecule's polarity is influenced by the electronegative chlorine atom and the nitro group. While polar, it lacks the potent hydrogen-bonding capability of the phenol, making it less polar overall. It will travel further up the plate than 4-bromophenol.

  • This compound (Product): The nucleophilic aromatic substitution reaction replaces the highly polar hydroxyl group of the phenol with a much less polar ether linkage. This significant decrease in polarity means the product will have the weakest interaction with the silica gel and will, therefore, travel the furthest up the plate.

This predictable relationship between polarity and mobility is the foundation for our analytical method. In normal-phase TLC, the least polar compound will have the highest Retention Factor (Rf), and the most polar compound will have the lowest.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where control lanes for starting materials provide clear benchmarks for interpreting the reaction mixture's composition.

Materials:
  • Silica Gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): 7:3 Hexane:Ethyl Acetate (v/v)

  • Solutions of:

    • Starting Material 1 (SM1): 4-Bromophenol (~1 mg/mL in ethyl acetate)

    • Starting Material 2 (SM2): 2-Chloro-5-nitropyrimidine (~1 mg/mL in ethyl acetate)

    • Reaction Mixture (RM): Aliquot from your reaction

  • Pencil

  • Ruler

  • Forceps

  • UV Lamp (254 nm)

  • Potassium Permanganate (KMnO₄) Stain

Step-by-Step Methodology:
  • Plate Preparation: Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.[4] Be careful not to gouge the delicate silica layer. Mark four tick marks along this line for spotting, labeling them "SM1," "SM2," "Co," and "RM" for the two starting materials, a co-spot, and the reaction mixture, respectively.

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the 4-bromophenol solution (SM1) to the first tick mark. The ideal spot size is 1-2 mm in diameter.[5]

    • Using a fresh capillary tube, spot the 2-chloro-5-nitropyrimidine solution (SM2) on the second mark.

    • On the "Co" (co-spot) mark, first spot SM1, let it dry completely, and then spot SM2 directly on top of it. This lane is crucial for confirming the identity of the starting material spots in the reaction mixture.

    • Finally, using a new capillary tube, spot your reaction mixture (RM) on the last mark.

  • Developing the Plate:

    • Pour the 7:3 Hexane:Ethyl Acetate mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[6]

    • Place a piece of filter paper in the chamber, allowing it to become saturated with the solvent vapor. This ensures a saturated atmosphere, which leads to better and more reproducible separation.[2]

    • Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid. Allow the solvent to travel up the plate via capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.[7]

  • Visualization and Interpretation:

    • UV Visualization (Non-destructive): Allow the plate to dry completely. View it under a UV lamp at 254 nm.[8] The F254 indicator in the silica gel will fluoresce green, and compounds that absorb UV light (like these aromatic molecules) will appear as dark spots.[9][10] Lightly circle the observed spots with a pencil.[8] You should observe spots in all lanes.

    • Permanganate Staining (Destructive): For definitive identification, use a potassium permanganate stain. This powerful oxidizing agent reacts with functional groups that can be oxidized.[11]

      • Procedure: Using forceps, quickly dip the dried plate into the KMnO₄ stain, remove it, and let the excess stain drip off.[10]

      • Expected Results: The 4-bromophenol spot (SM1) contains an easily oxidizable phenol group and will react rapidly, appearing as a bright yellow or brown spot against the purple background.[12] The product and 2-chloro-5-nitropyrimidine are generally less reactive to this stain and may not appear or will be much fainter. This provides an unambiguous way to identify the presence of the 4-bromophenol starting material.

Data Analysis and Expected Results

The primary quantitative data from a TLC plate is the Retention Factor (Rf), which is calculated for each spot.[13][14]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15][16]

CompoundExpected Rf (7:3 Hex:EtOAc)UV (254 nm)KMnO₄ StainRationale for Behavior
4-Bromophenol (SM1) ~0.2 - 0.3Dark SpotYellow/Brown SpotMost polar due to -OH group; strong interaction with silica. Easily oxidized.
2-Chloro-5-nitropyrimidine (SM2) ~0.4 - 0.5Dark SpotNo/Faint ReactionIntermediate polarity. Less susceptible to oxidation than phenol.
This compound (Product) ~0.6 - 0.7Dark SpotNo ReactionLeast polar due to ether linkage; weakest interaction with silica. Not readily oxidized.

Note: Rf values are estimates and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.

Interpreting the Reaction Mixture (RM) Lane:

  • Complete Reaction: The RM lane will show a single, strong spot corresponding to the Rf value of the product and no visible spots at the Rf values of SM1 or SM2.

  • Incomplete Reaction: The RM lane will show a spot for the product, as well as spots corresponding to one or both of the starting materials. Comparing the RM lane to the "Co" lane will help confirm the identity of any unreacted starting materials.

Visualizing the Process

TLC Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A 1. Prepare Plate (Draw Baseline) B 2. Spot Samples (SM1, SM2, Co, RM) A->B D 4. Place Plate in Chamber B->D C 3. Prepare Chamber (Solvent + Filter Paper) C->D E 5. Elute until Solvent Front Nears Top D->E F 6. Remove Plate & Mark Solvent Front E->F G 7. Dry Plate F->G H 8. View under UV Lamp (254 nm) (Circle Spots) G->H I 9. Dip in KMnO4 Stain H->I J 10. Calculate Rf Values & Assess Reaction Completion I->J Polarity_Rf cluster_tlc TLC Plate (Silica Gel) cluster_polarity Compound Polarity plate Solvent Front Product (Highest Rf) SM2 (Mid Rf) SM1 (Lowest Rf) Baseline polarity_scale High Polarity (Strong Silica Interaction) ... ... Low Polarity (Weak Silica Interaction) plate:f3->polarity_scale:f0 4-Bromophenol plate:f2->polarity_scale:f1 2-Chloro-5-nitropyrimidine plate:f1->polarity_scale:f3 Product

Caption: Inverse relationship between polarity and Rf value.

Troubleshooting Common Issues

  • Streaking Spots: If spots appear as streaks rather than tight circles, the sample is likely too concentrated. [4][17][18][19]Dilute your sample and re-spot the plate. For acidic compounds like 4-bromophenol, streaking can sometimes be reduced by adding a drop of acetic acid to the eluent. [6][17]* All Spots at Top/Bottom: If all spots run to the solvent front (Rf ≈ 1), the mobile phase is too polar. If all spots remain at the baseline (Rf ≈ 0), the mobile phase is not polar enough. Adjust the Hexane:Ethyl Acetate ratio accordingly. [7]* No Spots Visible: If no spots are seen under UV light, the sample may be too dilute, or the compounds may not be UV-active (unlikely for these aromatic compounds). [18]Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. [18]If still nothing is visible, proceed to staining, as it can sometimes reveal spots not visible under UV.

By following this comprehensive guide, researchers can reliably employ TLC to monitor the synthesis of this compound, leading to better control over reaction outcomes and higher purity of the final product.

References

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Oreate AI. (2026, January 7). How to Calculate Rf TLC. Oreate AI Blog. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Khan Academy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • ochemistree. (2013, June 15). Calculating Rf Values [Video]. YouTube. Retrieved from [Link]

  • Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. Retrieved from [Link]

  • jitsi.cmu.edu. (2025, February 19). How to Calculate RF Values. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). TLC VISUALIZATION SOLUTIONS. Retrieved from [Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). Khan Academy. Retrieved from [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Stains. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Analytics-Shop. (n.d.). Choosing layers in thin layer chromatography (TLC). Retrieved from [Link]

  • Basicmedical Key. (2016, June 24). Thin-layer chromatography. Retrieved from [Link]

  • University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TLC Stains. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • Chemguide. (2019, December 15). THIN LAYER CHROMATOGRAPHY. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Symbiosis. (n.d.). Molecular Analysis and Separation Using Thin-Layer Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]

  • PMC. (n.d.). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. Retrieved from [Link]

  • ChemSurvival. (2020, September 18). TLC of Analgesics Experiment Part 2, Spotting and Developing [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • National Institute of Justice. (2012, December 1). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, procedural overview for the safe disposal of 2-(4-Bromophenoxy)-5-nitropyrimidine, a halogenated nitroaromatic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Assumed Hazard Classifications:

  • Skin Irritant

  • Eye Irritant

  • Respiratory Irritant

  • Harmful if swallowed or inhaled

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber.[2][4][5] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned laboratory coat must be worn to prevent skin contact.[2][4]

  • Respiratory Protection: All handling, including preparation for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][6]

Engineering Controls:

  • Work must be performed in a well-ventilated area, specifically within a laboratory chemical fume hood.[2][6]

  • An emergency eyewash station and safety shower must be readily accessible.[2]

Waste Characterization and Segregation: A Critical First Step

Proper waste disposal begins with accurate characterization and segregation. This compound falls into the category of halogenated organic waste due to the presence of bromine.[4][6][7]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated waste streams. Co-processing can lead to the formation of toxic byproducts.[7][8][9]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated gloves, wipes, filter paper) from liquid waste.

  • Aqueous Waste: Any aqueous solutions containing this compound must also be treated as hazardous waste.[7]

All waste generated must be disposed of in accordance with the Resource Conservation and Recovery Act (RCRA), as enforced by the U.S. Environmental Protection Agency (EPA) and delegated state agencies.[10]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous waste. Chemical neutralization by laboratory personnel is not advised without specific, validated protocols.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, pipette tips, paper towels), in a designated hazardous waste container.[7][11]

  • The container must be made of a compatible material (e.g., polyethylene) and have a tightly sealing lid to be vapor-tight and spill-proof.[5][8][9]

Step 2: Labeling

  • Affix a hazardous waste label to the container as soon as the first piece of waste is added.[8][11]

  • The label must include:

    • The words "Hazardous Waste".[2][7]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8]

    • The approximate concentration if in solution.[9]

    • Any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

Step 3: Storage

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and bases.[2][5][7]

Step 4: Arranging for Disposal

  • Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[2][3][11]

  • Ensure that the disposal company has an EPA identification number.[12]

  • Never pour this compound down the drain or dispose of it in the regular trash.[2]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Minor Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.[2][7]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Small spills can be treated with sodium thiosulfate before absorption to neutralize the bromine component.[7][13]

  • Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area with a suitable solvent (consult your EHS department for recommendations), followed by soap and water.[2][11]

  • Collect all cleanup materials as hazardous waste.[2][11]

Major Spills (outside of a chemical fume hood or large volume):

  • Evacuate the laboratory immediately and alert others.[3][11]

  • Contact your institution's emergency response team and EHS department.[11]

  • Restrict access to the spill area.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of exposure, seek immediate medical attention.[3]

Quantitative Data for Disposal Planning

While specific data for this compound is not available, the following table provides information for a structurally related compound, 2,4-Dichloro-5-nitropyrimidine, which can be used for preliminary planning.

PropertyValueReference
Chemical Name 2,4-Dichloro-5-nitropyrimidine[14][15][16]
CAS Number 49845-33-2[14][15][16]
Molecular Formula C₄HCl₂N₃O₂[14][15][16]
Molecular Weight 193.98 g/mol [14][16]
Appearance Clear yellow liquid or low melting solid[14]
Melting Point 28-32 °C[16]
Boiling Point 100.9°C at 0.5 mmHg[14][16]
Flash Point >110°C[14]
Solubility Slightly soluble in Chloroform and Methanol[14]
Hazard Classifications Skin Irritant, Eye Irritant, Respiratory Irritant[16]
Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation Characterize Characterize Waste (Halogenated Organic) Start->Characterize Segregate Segregate Waste Characterize->Segregate Collect Collect in Compatible Container Segregate->Collect Label Label Container ('Hazardous Waste') Collect->Label Store Store in SAA Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Licensed Hazardous Waste Disposal ContactEHS->Disposal

Caption: Disposal workflow from generation to final disposition.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
  • EPA Hazardous Waste Regulations. Study.com.
  • Regulatory and Guidance Information by Topic: Waste. US EPA. (2025, August 4).
  • Safe Disposal of 5-Ethynyl-2-nitropyridine: A Procedural Guide. Benchchem.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. (2025, March 18).
  • Hazardous Waste. Illinois Environmental Protection Agency.
  • Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. EPA.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. (2025, March 4).
  • Proper Disposal of DTNP: A Guide for Laboratory Professionals. Benchchem.
  • Halogenated Solvents. Washington State University.
  • Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals. Benchchem.
  • Processing Brominated waste streams. ICL-IP Terneuzen.
  • SAFETY DATA SHEET - 2-Bromo-5-nitropyridine. Fisher Scientific. (2025, December 22).
  • Chemical Waste Disposal Guidelines. Emory University.
  • Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. (2019).
  • Guide for Drain Disposal of Laboratory Chemicals. Cornell University.
  • 2-(4-bromophenyl)-5-nitropyrimidine. MCE. (2018, May 4).
  • SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine. Fisher Scientific. (2025, December 24).
  • 2,4-Dichloro-5-nitropyrimidine - Safety Data Sheet. ChemicalBook.
  • 2,4-Dichloro-5-nitropyrimidine. ChemScene.
  • 2,4-Dichloro-5-nitropyrimidine 97. Sigma-Aldrich.

Sources

Personal protective equipment for handling 2-(4-Bromophenoxy)-5-nitropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive operational manual for the safe handling of 2-(4-Bromophenoxy)-5-nitropyrimidine .[1] It is designed for researchers and drug development professionals who require immediate, actionable safety logistics.

Part 1: Executive Safety Summary

Core Directive: Treat this compound as a Sensitizing Irritant with high potential for dermal absorption . The combination of the electron-deficient nitropyrimidine ring and the lipophilic bromophenoxy group facilitates cell membrane penetration, increasing the risk of systemic toxicity and severe dermatitis upon contact.

Immediate Action Required:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Inhalation Risk: Do not handle as an open powder on a benchtop.

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

Expert Insight: While specific toxicological data for this exact isomer may be limited in public repositories, we apply Structure-Activity Relationship (SAR) logic based on its functional groups:

  • 5-Nitropyrimidine Moiety: Nitro-substituted heterocycles are potent electrophiles.[1] They are frequently associated with skin sensitization , mutagenicity (Ames positive potential), and respiratory irritation .

  • 4-Bromophenoxy Group: The halogenated ether linkage increases lipophilicity (

    
    ), enhancing the compound's ability to cross the stratum corneum (outer skin layer).
    
  • Hydrolytic Stability: The ether bond is generally stable, but the pyrimidine ring is susceptible to nucleophilic attack, meaning it can react with proteins in skin/mucosa, leading to chemical burns or allergic responses.

GHS Classification (Deduced):

  • Skin Irrit. 2 (H315): Causes skin irritation.[2][3][4][5]

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[3][4]

  • STOT SE 3 (H335): May cause respiratory irritation.[2][3][4][5]

  • Acute Tox. 4 (H302/H312): Harmful if swallowed or in contact with skin.[4]

Part 3: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for personnel handling >10 mg of substance.

Protection Zone Standard Requirement Technical Specification Rationale
Respiratory P95/N95 or PAPR Use N95 if outside hood (emergency only).[1] Routine work requires Fume Hood (Face Velocity > 0.5 m/s) .Prevents inhalation of fine particulates which can cause rapid mucous membrane inflammation.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield).[1]Nitropyrimidines can permeate standard latex/thin nitrile. Double gloving provides a "breakthrough" buffer.
Ocular Chemical Goggles ANSI Z87.1 Impact + Splash rated. NO Safety Glasses. Powder drift can bypass glasses. Goggles seal the eye orbit completely.
Body Lab Coat + Apron Tyvek® sleeves or chemically resistant apron over cotton lab coat.Cotton absorbs chemicals; Tyvek repels dust and splashes.

Part 4: Operational Handling Protocols

Workflow 1: Weighing & Solubilization

Objective: Transfer solid compound to solution without generating airborne dust.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder funnel and a tared vial.

  • Transfer:

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Critical Step: Do not dump powder. Tap the spatula gently against the vial wall to dispense.

  • Solubilization:

    • Add solvent (e.g., DMSO, DMF, or Methanol) immediately to the solid.

    • Do not vortex open vials. Cap tightly before agitation.

    • Why? Once in solution, the inhalation risk drops, but the dermal absorption risk increases significantly (solvents like DMSO carry the toxin through the skin).

Workflow 2: Reaction Setup
  • Temperature Control: Nitropyrimidines can be thermally sensitive.[6] Ensure cooling baths are prepared before addition if the reaction is exothermic.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. This prevents moisture-induced hydrolysis of the pyrimidine ring.[1]

Part 5: Visualization of Safety Logic

Diagram 1: PPE Decision Logic

Caption: Decision tree for selecting appropriate PPE based on operational state (Solid vs. Solution).

PPE_Decision_Logic Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Liquid_State Solution (DMSO/DMF) State_Check->Liquid_State Solid_Risk Risk: Dust Inhalation Solid_State->Solid_Risk Liquid_Risk Risk: Dermal Absorption Liquid_State->Liquid_Risk Solid_PPE Protocol A: 1. Fume Hood (Mandatory) 2. Goggles (Sealed) 3. N95 (if hood fails) Solid_Risk->Solid_PPE Liquid_PPE Protocol B: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Face Shield (Splash) Liquid_Risk->Liquid_PPE

Diagram 2: Emergency Spill Response

Caption: Immediate actions for solid spill containment to prevent contamination spread.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate PPE_Don 2. Don Full PPE (Goggles, Double Gloves, Mask) Evacuate->PPE_Don Contain 3. Cover with Damp Paper Towel (Prevents Dust) PPE_Don->Contain Clean 4. Wipe Up & Double Bag Contain->Clean Waste 5. Dispose as Hazardous Waste Clean->Waste

Part 6: Waste Disposal & Decontamination

Decontamination Solution: For cleaning glassware or bench surfaces contaminated with nitropyrimidines:

  • Primary Wash: Rinse with Acetone or Ethanol (solubilizes the organic compound).

  • Destruction Wash: Follow with a 10% aqueous Sodium Carbonate (

    
    ) solution. The basic pH helps hydrolyze the active ester/halide bonds over time.
    
  • Final Rinse: Water and soap.[2][3][4]

Disposal Streams:

  • Solid Waste: Collect in a container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated Organic Solvents" (due to the Bromine atom). Do not mix with oxidizers (e.g., Nitric acid) as nitro compounds can be reactive.

Part 7: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Nitropyrimidine Derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.